Product packaging for Cefacetrile(Cat. No.:CAS No. 10206-21-0)

Cefacetrile

Cat. No.: B1668779
CAS No.: 10206-21-0
M. Wt: 339.33 g/mol
InChI Key: RRYMAQUWDLIUPV-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefacetrile (also known as Cephacetrile) is a broad-spectrum, first-generation cephalosporin antibiotic with the molecular formula C13H13N3O6S and a molecular weight of 339.32 g/mol . It is a derivative of 7-aminocephalosporanic acid and is effective against a range of Gram-positive and Gram-negative bacterial infections . As a beta-lactam antibiotic, its bactericidal action results from the inhibition of bacterial cell wall synthesis . It achieves this by binding to specific penicillin-binding proteins (PBPs), particularly PBP-1A and PBP-1B in Escherichia coli, which inhibits the final stage of bacterial cell wall assembly. Cell lysis is then mediated by bacterial autolytic enzymes . This compound is characterized by its attainment of high serum levels and is primarily excreted unchanged via the urine, with an elimination half-life of approximately 1.2 hours . It has a volume of distribution of 0.2 to 0.5 L/kg and a relatively low protein binding range of 23% to 38% . This antibiotic is a valuable tool in microbiological and pharmacological research. It is commonly used to study the mechanisms of antibiotic action and bacterial resistance, particularly in investigations involving susceptible bacterial strains. While it has been used in veterinary medicine for indications such as mammary infections in lactating cows, it is not approved for human use in the United States, though it has been approved in other jurisdictions . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O6S B1668779 Cefacetrile CAS No. 10206-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYMAQUWDLIUPV-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022779
Record name Cephacetrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefacetrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.43e+00 g/L
Record name Cefacetrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10206-21-0
Record name Cefacetrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10206-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefacetrile [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefacetrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cephacetrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefacetrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHACETRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefacetrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170
Record name Cefacetrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefacetrile on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefacetrile is a first-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of its mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis, leading to bacterial cell lysis. This document includes quantitative data on its antimicrobial activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, a β-lactam antibiotic, targets the final and crucial stage of bacterial cell wall biosynthesis—the cross-linking of peptidoglycan chains. Peptidoglycan, a polymer unique to bacterial cell walls, provides structural integrity and protects the bacterium from osmotic stress. The bactericidal action of this compound is a multi-step process:

  • Penetration of the Bacterial Cell Wall : In Gram-negative bacteria, this compound must first traverse the outer membrane to reach its targets in the periplasmic space.

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound covalently binds to the active site of PBPs, which are bacterial enzymes essential for the transpeptidation step of peptidoglycan synthesis.[1] This binding is irreversible and inactivates the enzyme.

  • Inhibition of Peptidoglycan Cross-Linking : The inactivation of PBPs prevents the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan layer. This weakens the structural integrity of the cell wall.

  • Induction of Autolysis : The weakened cell wall, unable to withstand the internal osmotic pressure of the bacterium, triggers the activity of autolytic enzymes (autolysins). These enzymes further degrade the peptidoglycan, leading to cell lysis and bacterial death.[1]

This compound is effective against many Gram-positive bacteria and has a more limited spectrum against Gram-negative species.[1]

Quantitative Data

Precise quantitative data for this compound is not extensively available in recent literature. Therefore, data for closely related first-generation cephalosporins are provided as a proxy to illustrate the typical potency and binding affinities.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the typical MIC ranges for first-generation cephalosporins against key bacterial species. These values represent the minimum concentration of the antibiotic required to inhibit visible growth of the bacteria.

Bacterial SpeciesATCC StrainFirst-Generation CephalosporinMIC Range (µg/mL)
Staphylococcus aureusATCC 29213Cephalothin0.25 - 1.0
Streptococcus pyogenesATCC 19615Cephalothin≤0.06 - 0.25
Escherichia coliATCC 25922Cefazolin1.0 - 4.0

Note: Data presented are representative of first-generation cephalosporins and may not be specific to this compound.

Penicillin-Binding Protein (PBP) Affinity

The inhibitory concentration 50 (IC50) represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin reporter to the PBP. Lower IC50 values indicate higher binding affinity. The table below shows representative IC50 values for a first-generation cephalosporin against key PBPs in Escherichia coli.

Penicillin-Binding Protein (PBP)First-Generation CephalosporinRepresentative IC50 (µg/mL)
PBP1aCephalothin1 - 5
PBP1bCephalothin1 - 5
PBP2Cephalothin>100
PBP3Cephalothin0.5 - 2

Note: Data presented are representative of first-generation cephalosporins and may not be specific to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of this compound Dilution->Inoculate Incubate Incubate at 35°C (16-20h) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Broth Microdilution Workflow for MIC Determination.
Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol utilizes a fluorescently labeled penicillin derivative to determine the binding affinity of this compound to specific PBPs.[4][5]

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS)

  • This compound solutions of varying concentrations

  • Fluorescent penicillin (e.g., Bocillin™ FL)

  • Lysis buffer

  • SDS-PAGE apparatus

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Harvesting:

    • Grow the bacterial culture to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with PBS.

  • Competitive Binding:

    • Resuspend the cell pellets in PBS containing various concentrations of this compound.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow this compound to bind to the PBPs.

  • Fluorescent Labeling:

    • Add a fixed concentration of fluorescent penicillin to the cell suspensions and incubate for a shorter period (e.g., 10 minutes). The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.

  • Cell Lysis and Membrane Preparation:

    • Lyse the cells using sonication or a French press.

    • Isolate the cell membranes by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band at different this compound concentrations.

    • Calculate the IC50 value, which is the concentration of this compound that reduces the fluorescence intensity by 50%.

PBP_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Cells Bacterial Cells Compete Competitive Binding Cells->Compete This compound This compound (Varying Conc.) This compound->Compete Fluor_Label Fluorescent Penicillin Labeling Compete->Fluor_Label Lysis Cell Lysis & Membrane Isolation Fluor_Label->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan IC50 IC50 Calculation Scan->IC50

Competitive PBP Binding Assay Workflow.
In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the incorporation of radiolabeled precursors into peptidoglycan.[6]

Materials:

  • Bacterial membrane preparation (source of PBPs and other necessary enzymes)

  • Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide)

  • This compound solutions of varying concentrations

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and varying concentrations of this compound.

  • Initiation of Reaction:

    • Initiate the peptidoglycan synthesis reaction by adding the radiolabeled precursor.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Precipitation:

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Precipitate the newly synthesized, radiolabeled peptidoglycan.

  • Quantification:

    • Wash the precipitate to remove unincorporated radiolabeled precursors.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of peptidoglycan synthesis at each this compound concentration and calculate the IC50 value.

Peptidoglycan_Synthesis_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Membranes Bacterial Membranes Incubate Incubate at 37°C Membranes->Incubate This compound This compound This compound->Incubate Precursor Radiolabeled Precursor Precursor->Incubate Terminate Terminate & Precipitate Incubate->Terminate Quantify Quantify Radioactivity Terminate->Quantify IC50 Calculate IC50 Quantify->IC50

In Vitro Peptidoglycan Synthesis Inhibition Assay.
Bacterial Cell Lysis Assay

This protocol measures the rate of bacterial cell lysis induced by this compound by monitoring the decrease in optical density of a bacterial culture.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • This compound solution

  • Growth medium

Procedure:

  • Culture Preparation:

    • Grow a bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.4-0.6).

  • Treatment:

    • Add this compound to the bacterial culture at a concentration known to be above the MIC.

  • Monitoring Lysis:

    • Immediately begin monitoring the optical density of the culture at 600 nm at regular time intervals.

  • Data Analysis:

    • Plot the OD₆₀₀ values over time. A decrease in OD₆₀₀ indicates cell lysis. The rate of lysis can be calculated from the slope of the curve.

Bacterial_Lysis_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (Log Phase) Add_this compound Add this compound Culture->Add_this compound Monitor_OD Monitor OD600 over Time Add_this compound->Monitor_OD Plot_Data Plot OD600 vs. Time Monitor_OD->Plot_Data Calculate_Rate Calculate Lysis Rate Plot_Data->Calculate_Rate

Bacterial Cell Lysis Assay Workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of this compound's mechanism of action, from its initial interaction with the bacterial cell to the final event of cell lysis.

Cefacetrile_Mechanism This compound This compound Outer_Membrane Outer Membrane (Gram-negative) This compound->Outer_Membrane penetrates PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs binds to and inhibits Outer_Membrane->PBPs Transpeptidation Peptidoglycan Transpeptidation PBPs->Transpeptidation catalyzes PBPs->Transpeptidation inhibition of Cell_Wall_Synthesis Cell Wall Synthesis Transpeptidation->Cell_Wall_Synthesis is a key step in Cell_Wall_Integrity Cell Wall Integrity Transpeptidation->Cell_Wall_Integrity maintains Transpeptidation->Cell_Wall_Integrity disruption of Cell_Wall_Synthesis->Cell_Wall_Integrity maintains Autolysins Autolysin Activation Cell_Wall_Integrity->Autolysins loss of triggers Cell_Lysis Cell Lysis Autolysins->Cell_Lysis causes

Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound's mechanism of action is a well-defined process of bacterial cell wall synthesis inhibition. By targeting and irreversibly binding to essential penicillin-binding proteins, this compound effectively halts the construction of the protective peptidoglycan layer, leading to cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance. Further research into the specific binding kinetics of this compound with various PBPs will continue to enhance our understanding of this important class of antibiotics.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cefacetrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile is a first-generation cephalosporin antibiotic with a well-established profile of activity against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed information on its structural identifiers, key chemical properties, and solubility is presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for the determination of its aqueous solubility and for conducting stability-indicating high-performance liquid chromatography (HPLC) analysis. These methodologies are accompanied by workflow diagrams generated using the DOT language to provide clear, step-by-step visual representations of the experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences.

Chemical Structure and Identification

This compound, a semi-synthetic derivative of 7-aminocephalosporanic acid, is a β-lactam antibiotic characterized by a cephalosporin core structure.[1] Its chemical identity is well-defined by various nomenclature and registry systems.

Table 1: Structural and Chemical Identifiers of this compound

IdentifierValueSource(s)
IUPAC Name (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2]
SMILES String CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)CC#N">C@@HSC1)C(=O)O[2]
InChI Key RRYMAQUWDLIUPV-BXKDBHETSA-N[2]
CAS Number 10206-21-0[2]
Molecular Formula C₁₃H₁₃N₃O₆S[2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. The key properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 339.33 g/mol [2]
Melting Point 168-170 °C[2]
Aqueous Solubility (Predicted) 2.43 mg/mL (2.43 g/L)[2]
Solubility in DMSO 80 - 100 mg/mL[1][3]
pKa (Strongest Acidic, Predicted) 3.11[4]
LogP (Predicted) -0.52[4]
Appearance Solid, Pale Beige to Light yellow/yellow[1]

Mechanism of Action

As a member of the cephalosporin class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary molecular target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2] By acylating the active site of these enzymes, this compound effectively blocks the transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and analysis of this compound.

Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of glass vials containing purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4). The excess solid is necessary to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, maintained at a specified temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

    • Analyze the diluted sample using the validated HPLC method to determine the concentration of this compound.

    • Perform the analysis in triplicate for each sample.

  • Calculation:

    • Calculate the average concentration from the triplicate analyses.

    • The resulting concentration represents the equilibrium solubility of this compound under the specified conditions.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add excess this compound to water/buffer start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate sediment Allow solids to settle agitate->sediment withdraw Withdraw supernatant sediment->withdraw filter_sample Filter through 0.45µm syringe filter withdraw->filter_sample dilute Dilute filtrate filter_sample->dilute hplc Quantify using validated HPLC method dilute->hplc end End hplc->end

Workflow for Solubility Determination
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following is a proposed HPLC method for the analysis of this compound, based on common practices for cephalosporins.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical starting point would be a gradient elution with:

    • Mobile Phase A: 0.1 M ammonium acetate buffer, pH 5.6

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient starting with a low percentage of acetonitrile and increasing over time to elute any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 250 nm

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) for an extended period. Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solution, UV light) start->photo hplc_analysis Analyze by Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_purity Assess Peak Purity and Resolution hplc_analysis->peak_purity end Validate Method peak_purity->end

References

An In-depth Technical Guide to the Synthesis of Cefacetrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for the first-generation cephalosporin antibiotic, Cefacetrile, and strategies for the preparation of its derivatives. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Core Synthesis of this compound

This compound is a semi-synthetic cephalosporin that is prepared by the acylation of 7-aminocephalosporanic acid (7-ACA), the core structural component of most cephalosporin antibiotics. The synthesis of this compound, therefore, is a two-stage process involving the production of 7-ACA followed by its subsequent reaction to yield the final product.

Synthesis of the Key Intermediate: 7-Aminocephalosporanic Acid (7-ACA)

The industrial production of 7-ACA primarily starts from Cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum.[1] Two main routes are employed for the conversion of Cephalosporin C to 7-ACA: chemical and enzymatic methods.[1][2]

Chemical Synthesis of 7-ACA:

The chemical conversion of Cephalosporin C to 7-ACA is a well-established but often harsh process that involves the use of aggressive reagents and solvents. A common method involves the protection of the amino and carboxyl groups, followed by the cleavage of the α-aminoadipoyl side chain.

Enzymatic Synthesis of 7-ACA:

Enzymatic methods have gained prominence due to their milder reaction conditions and reduced environmental impact.[2] The most common enzymatic route is a two-step process:[1]

  • Oxidation: D-amino acid oxidase (DAO) catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C to form glutaryl-7-ACA.

  • Hydrolysis: Glutaryl-7-ACA acylase (GLA) then hydrolyzes the glutaryl side chain to yield 7-ACA.

More recently, a one-step enzymatic conversion using Cephalosporin C acylase has been developed, offering a more streamlined and cost-effective approach.[2]

Quantitative Data for 7-ACA Synthesis:

MethodStarting MaterialKey Reagents/EnzymesReported YieldPurityReference
Two-Step EnzymaticCephalosporin CD-amino acid oxidase, Glutaryl-7-ACA acylase~85% (molar yield)HighNot Specified
One-Step EnzymaticCephalosporin CCephalosporin C acylase30% conversion rateNot Specified[2]
Final Synthesis Step: Acylation of 7-ACA to this compound

The final step in the synthesis of this compound involves the acylation of the 7-amino group of 7-ACA with cyanoacetyl chloride.

Experimental Protocol for this compound Synthesis:

This protocol is based on established chemical synthesis methods.

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • Cyanoacetyl chloride

  • Tributylamine

  • Anhydrous solvent (e.g., dichloromethane)

  • Silylating agent (optional, for improved solubility)

Procedure:

  • A suspension of 7-ACA is prepared in an anhydrous solvent.

  • A base, such as tributylamine, is added to the suspension to act as a proton scavenger.

  • Cyanoacetyl chloride is added dropwise to the reaction mixture at a controlled temperature.

  • The reaction is stirred for a specified period to ensure complete acylation.

  • The this compound product is then isolated and purified using appropriate techniques, such as crystallization or chromatography.

Quantitative Data for this compound Synthesis:

While specific yields and purity can vary based on the exact conditions and scale of the reaction, the acylation of 7-ACA is generally an efficient process.

ReactantsKey ConditionsReported YieldPurity
7-ACA, Cyanoacetyl chloride, TributylamineAnhydrous solvent, controlled temperatureHigh (specific values not consistently reported)High (pharmaceutical grade achievable with purification)

Synthesis of this compound Derivatives

The development of this compound derivatives aims to enhance its antimicrobial spectrum, improve its pharmacokinetic properties, or overcome bacterial resistance mechanisms. Modifications can be strategically introduced at two primary positions: the C-7 side chain and the C-3 position of the cephem nucleus.[3]

Modification of the C-7 Side Chain

The cyanoacetylamino side chain at the C-7 position is crucial for the antibacterial activity of this compound. Derivatives can be synthesized by replacing the cyanoacetyl group with other acyl groups. This is achieved by reacting 7-ACA with different activated carboxylic acids (e.g., acid chlorides or anhydrides).

General Experimental Workflow for C-7 Side Chain Modification:

C7_Modification 7-ACA 7-ACA Acylation Acylation 7-ACA->Acylation Activated_Carboxylic_Acid R-CO-X (e.g., Acid Chloride) Activated_Carboxylic_Acid->Acylation C7_Derivative C-7 Modified This compound Derivative Acylation->C7_Derivative

Caption: General workflow for synthesizing C-7 modified this compound derivatives.

Modification of the C-3 Position

The acetoxymethyl group at the C-3 position of this compound can be displaced by various nucleophiles, leading to a wide range of derivatives with potentially altered properties. Thiol-containing nucleophiles are commonly used to introduce new functionalities at this position.[4]

General Experimental Workflow for C-3 Position Modification:

C3_Modification This compound This compound Nucleophilic_Substitution Nucleophilic_Substitution This compound->Nucleophilic_Substitution Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Nucleophilic_Substitution C3_Derivative C-3 Modified This compound Derivative Nucleophilic_Substitution->C3_Derivative

Caption: General workflow for synthesizing C-3 modified this compound derivatives.

Signaling Pathways and Experimental Workflows

The synthesis of this compound and its derivatives follows a logical progression from starting materials to the final products. The following diagrams illustrate the core synthesis pathway and the general logic for creating derivatives.

Core Synthesis Pathway of this compound:

Cefacetrile_Synthesis_Pathway cluster_0 Stage 1: 7-ACA Synthesis cluster_1 Stage 2: this compound Synthesis Cephalosporin_C Cephalosporin C 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Cephalosporin_C->7-ACA Chemical or Enzymatic Cleavage 7-ACA_2 7-ACA Cyanoacetyl_Chloride Cyanoacetyl Chloride This compound This compound Cyanoacetyl_Chloride->this compound 7-ACA_2->this compound Acylation

Caption: The two-stage synthesis pathway of this compound.

Logical Relationship for this compound Derivative Synthesis:

Derivative_Synthesis_Logic Cefacetrile_Core This compound Scaffold C7_Modification C-7 Side Chain Modification Cefacetrile_Core->C7_Modification C3_Modification C-3 Position Modification Cefacetrile_Core->C3_Modification Novel_Derivatives Novel this compound Derivatives C7_Modification->Novel_Derivatives C3_Modification->Novel_Derivatives

Caption: Logical approach to generating novel this compound derivatives.

Conclusion

The synthesis of this compound is a well-defined process centered around the key intermediate, 7-ACA. While the core synthesis is established, significant opportunities exist for the development of novel this compound derivatives through strategic modifications at the C-7 and C-3 positions. This guide provides the foundational knowledge and synthetic strategies necessary for researchers to explore this chemical space and potentially develop next-generation cephalosporin antibiotics with improved therapeutic profiles. Further research into optimizing reaction conditions to improve yields and purity, as well as detailed biological evaluation of novel derivatives, will be critical for advancing this class of antibiotics.

References

Cefacetrile antibacterial spectrum against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Cefacetrile's Efficacy Against Gram-Positive and Gram-Negative Bacteria

This compound, a first-generation cephalosporin antibiotic, has historically demonstrated a significant role in combating bacterial infections. This technical guide provides a detailed analysis of its antibacterial spectrum, focusing on its in vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against various Gram-positive and Gram-negative bacteria, providing a comparative overview of its spectrum of activity.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus1870.06 - 0.5--[1]
Streptococcus pyogenes (Group A)1870.06 - 0.5--[1]
Streptococcus pneumoniae1870.06 - 0.5--[1]

Note: MIC₅₀ and MIC₉₀ values were not specified in the cited source. These values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli1874 - 6->125 (for some strains)[1]
Klebsiella-Enterobacter spp.1874 - 6->125 (for some strains)[1]
Proteus mirabilis1878 - 32--[1]
Pseudomonas aeruginosa187>500--[1]

Note: MIC₅₀ and MIC₉₀ values were not specified in the cited source. The high MIC₉₀ for some E. coli and Klebsiella-Enterobacter strains indicates the presence of resistant isolates. This compound demonstrates limited activity against Pseudomonas aeruginosa.

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The agar dilution and broth microdilution methods are two commonly employed techniques. The following are detailed protocols for these key experiments, based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent. It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound powder of known potency

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable sterile solvent.

  • Preparation of Agar Plates with Antimicrobial Dilutions:

    • Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add a specific volume of each antimicrobial dilution to a corresponding volume of molten MHA to achieve the final desired concentrations in the agar. For example, add 1 mL of a 100 µg/mL this compound solution to 9 mL of molten agar to get a final concentration of 10 µg/mL.

    • Mix thoroughly by inverting the tubes and pour the agar into sterile petri dishes.

    • Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test organism, select 3-5 colonies and suspend them in a sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, inoculate the prepared agar plates, including the control plate, with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Broth Microdilution Method

The broth microdilution method is a widely used technique for quantitative susceptibility testing, offering the advantage of testing multiple antibiotics simultaneously in a microtiter plate format.

Materials:

  • This compound powder of known potency

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of twofold dilutions of this compound in CAMHB directly in the wells of a 96-well microtiter plate. Typically, each well will contain 100 µL of the diluted antibiotic.

    • Include a growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. A microplate reader can also be used to measure the optical density.

    • The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).

Mechanism of Action and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of this compound and the experimental workflows for determining its antibacterial spectrum.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Inhibition Inhibition of Cross-linking PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to CellWall Stable Cell Wall Crosslinking->CellWall Forms This compound This compound This compound->PBP Binds to and Inactivates CellLysis Cell Lysis and Death Inhibition->CellLysis Leads to Agar_Dilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B C Mix Dilutions with Molten Mueller-Hinton Agar B->C D Pour Agar Plates and Allow to Solidify C->D F Inoculate Agar Plates with Multipoint Replicator D->F E Prepare Standardized Bacterial Inoculum (0.5 McFarland) E->F G Incubate Plates at 35°C for 16-20 hours F->G H Read Plates and Determine MIC G->H Broth_Microdilution_Workflow A Prepare Serial Dilutions of this compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate at 35°C for 16-20 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefacetrile

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile is a first-generation cephalosporin antibiotic with established efficacy against a range of bacterial pathogens, primarily Gram-positive organisms. A comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental for optimizing dosing regimens, predicting clinical outcomes, and guiding further research. This document provides a detailed technical overview of this compound's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile, and the key experimental methodologies used to characterize these properties. Quantitative data are summarized in tabular format, and critical workflows are visualized using standardized diagrams to ensure clarity and accessibility for the intended scientific audience.

Pharmacodynamics (PD) of this compound

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For β-lactam antibiotics like this compound, the primary PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The process involves several key steps:

  • Penetration: The drug penetrates the outer membrane of the bacteria to reach the periplasmic space.

  • PBP Binding: In the periplasmic space, this compound covalently binds to specific Penicillin-Binding Proteins (PBPs).[2] PBPs are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Cell Wall Synthesis: This binding inactivates the PBPs, inhibiting the cross-linking of peptidoglycan chains.[2][4]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]

cluster_outside Bacterial Exterior cluster_cell Bacterial Cell This compound This compound Periplasm Periplasmic Space This compound->Periplasm Penetrates Outer Membrane PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binds to Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Inhibits Wall Weakened Cell Wall PBP->Wall Leads to Wall->Lysis Results in

Caption: Mechanism of action of this compound, illustrating the inhibition of bacterial cell wall synthesis.

Spectrum of Activity & Potency

This compound is primarily active against Gram-positive bacteria, including many strains of Staphylococcus and Streptococcus. Its activity against Gram-negative bacteria is more limited but can include species like Escherichia coli and Klebsiella pneumoniae.[2][3] The potency of this compound against specific pathogens is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and other First-Generation Cephalosporins

Organism Drug MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Escherichia coli Cephalosporins (general) < 0.06 < 0.06 [7]
Arcanobacterium pyogenes Cephalosporins (general) < 0.06 < 0.06 [7]
Fusobacterium necrophorum Cephalosporins (general) ≤ 0.06 ≤ 0.06 [7]
Prevotella melaninogenica Cephalosporins (general) ≤ 0.06 ≤ 0.06 [7]
Staphylococcus spp. Cefazolin > 4 > 4 [8]
Streptococcus spp. Cefazolin > 4 > 4 [8]

Note: Data for this compound is limited; values for other first-generation cephalosporins are provided as representative examples.

Pharmacokinetics (PK) of this compound

The pharmacokinetics of a drug describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[9][10]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: As this compound is administered parenterally, absorption is not a limiting factor, and bioavailability is 100%.[11]

  • Distribution: this compound distributes into various body fluids and tissues. The volume of distribution (Vd) is reported to be between 0.2 to 0.5 L/kg.[2] Plasma protein binding is moderate, ranging from 23% to 38%.[2] Only the unbound (free) fraction of the drug is microbiologically active.[12][13]

  • Metabolism: Like most cephalosporins, this compound undergoes minimal hepatic metabolism and is largely present in the body as the active parent compound.[11]

  • Excretion: The primary route of elimination for this compound is via the kidneys, with the drug being excreted largely unchanged in the urine.[2][13] This rapid renal excretion results in a relatively short half-life.

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value Description Reference
Half-life (t½) 1.2 hours Time for plasma concentration to reduce by half. [2]
Volume of Distribution (Vd) 0.2 - 0.5 L/kg The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. [2]
Plasma Protein Binding 23 - 38% The fraction of the drug bound to plasma proteins. [2]

| Route of Elimination | Renal | Primarily excreted unchanged in the urine. |[2] |

Key Experimental Protocols

Standardized in vitro and in vivo models are essential for characterizing the PK/PD properties of antibiotics.[14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using either broth microdilution or agar dilution methods as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[5][16]

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of this compound in Microplate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Time-Kill Curve Analysis

Time-kill assays provide data on the rate and extent of bacterial killing over time at various antibiotic concentrations.[17][18]

Protocol: Static Time-Kill Assay

  • Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a starting concentration of ~10⁶ CFU/mL in CAMHB.

  • Drug Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) to flasks containing the bacterial inoculum. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate all flasks at 37°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto nutrient agar.

  • Data Analysis: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀(CFU/mL) versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum (~10^6 CFU/mL) start->prep_inoculum add_drug Add this compound at Multiple Concentrations (e.g., 0x, 1x, 4x MIC) prep_inoculum->add_drug incubate Incubate Flasks (37°C, Shaking) add_drug->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate count_colonies Incubate Plates and Count Viable Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10(CFU/mL) vs. Time for each Concentration count_colonies->plot_data end End plot_data->end

Caption: Experimental workflow for a static in vitro time-kill curve assay.

Determination of Drug Concentration in Plasma

Accurate quantification of this compound in biological matrices like plasma is critical for PK analysis. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[19][20]

Protocol: HPLC-UV Method

  • Sample Preparation: Precipitate plasma proteins by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitate.

  • Extraction: Collect the supernatant containing the drug. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase (e.g., a mixture of ammonium formate buffer and acetonitrile) to separate this compound from endogenous plasma components.[19]

  • Detection: Monitor the column eluent using a UV detector at the wavelength of maximum absorbance for this compound.

  • Quantification: Create a standard curve by running samples with known concentrations of this compound. Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a first-generation cephalosporin characterized by a rapid bactericidal effect, a spectrum of activity focused on Gram-positive pathogens, and a pharmacokinetic profile defined by renal excretion and a short half-life. The key pharmacodynamic driver of its efficacy is the duration for which free drug concentrations exceed the MIC. The experimental protocols detailed herein represent the standard methodologies for evaluating the PK/PD properties of such antibiotics, providing the essential data required for rational dose design, clinical trial simulation, and the ongoing fight against antimicrobial resistance.

References

In Vitro Activity and Minimum Inhibitory Concentration (MIC) of Cefacetrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. As with all antimicrobial agents, understanding its in vitro activity and the minimum inhibitory concentration (MIC) against clinically relevant pathogens is crucial for assessing its potential therapeutic efficacy and for guiding drug development efforts. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative MIC data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Cell_lysis Cell Lysis This compound->Cell_lysis Inhibits PBP, causing Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes PBP->Cell_lysis Inhibition leads to weakened cell wall & Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Leads to

Mechanism of action of this compound.

In Vitro Activity and Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The following tables summarize the MIC data for this compound against various clinically relevant bacteria.

Data Presentation

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Staphylococcus aureus1870.06 - 0.5[1]
Group A Streptococcus1870.06 - 0.5[1]
Streptococcus pneumoniae1870.06 - 0.5[1]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)NotesReference
Escherichia coli1874 - 6A few strains had MICs of >125 µg/mL[1]
Klebsiella-Enterobacter spp.1874 - 6A few strains had MICs of >125 µg/mL[1]
Proteus mirabilis1878 - 32[1]
Pseudomonas aeruginosa187>500[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure. The most common methods employed are the agar dilution and broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is applied.

cluster_workflow Agar Dilution Workflow prep_antibiotic Prepare serial dilutions of this compound prep_agar Incorporate each dilution into molten agar prep_antibiotic->prep_agar pour_plates Pour agar into Petri dishes and solidify prep_agar->pour_plates inoculate Inoculate the surface of each agar plate pour_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_results Observe for bacterial growth and determine the lowest concentration with no growth (MIC) incubate->read_results

Workflow for Agar Dilution MIC Testing.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted to obtain a range of concentrations.

  • Preparation of Agar Plates: A specific volume of each antimicrobial dilution is added to molten Mueller-Hinton agar. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique that involves a 96-well microtiter plate to test a range of antibiotic concentrations simultaneously.

cluster_workflow Broth Microdilution Workflow prep_plate Dispense broth into wells of a 96-well plate prep_dilutions Create serial dilutions of This compound across the wells prep_plate->prep_dilutions inoculate Add inoculum to each well (except negative control) prep_dilutions->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate the microtiter plate inoculate->incubate read_results Examine for turbidity (growth) and determine the lowest concentration with no growth (MIC) incubate->read_results

Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

  • Plate Preparation: A 96-well microtiter plate is filled with a specific volume of cation-adjusted Mueller-Hinton broth in each well.

  • Antimicrobial Dilution: A stock solution of this compound is added to the first well and serially diluted across the subsequent wells to create a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a specific concentration.

  • Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension. A positive growth control well (broth and inoculum, no antibiotic) is also included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Reading and Interpretation: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of this compound in which no turbidity is observed.

Conclusion

This compound demonstrates significant in vitro activity against a range of Gram-positive cocci and some Gram-negative bacilli. The provided MIC data and standardized experimental protocols offer a foundational understanding for researchers and drug development professionals. Consistent and standardized methodologies, such as those outlined by CLSI, are paramount for generating reproducible and comparable MIC data, which is essential for the continued evaluation and potential clinical application of this compound. Further studies with larger numbers of contemporary clinical isolates are warranted to provide a more comprehensive and up-to-date understanding of this compound's in vitro activity spectrum.

References

Methodological & Application

Application Notes and Protocols for Cefacetrile In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefacetrile, a first-generation cephalosporin antibiotic. The provided methodologies are based on established antimicrobial susceptibility testing (AST) standards and are intended for use by researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a broad-spectrum, first-generation cephalosporin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. This compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.

Spectrum of Activity

This compound is primarily active against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis. It also exhibits activity against some Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, many strains of these Gram-negative bacteria may be resistant.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial species as reported in the literature. It is important to note that susceptibility patterns can vary by geographic location and over time.

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus22 strains0.2 - 1.60.40.8
Staphylococcus aureus(penicillin-resistant)0.25 - 2--
Staphylococcus aureus(penicillin-sensitive)0.12 - 1--
Staphylococcus epidermidis11 strains0.2 - 0.80.40.8
Streptococcus pyogenes12 strains0.05 - 0.20.050.1
Streptococcus pneumoniae12 strains0.1 - 0.80.20.4

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli25 strains3.1 - >10012.550
Klebsiella pneumoniae16 strains3.1 - 1006.225
Proteus mirabilis13 strains1.6 - 506.225
Enterobacter cloacae12 strains12.5 - >10050>100
Salmonella spp.15 strains1.6 - 12.53.16.2
Shigella spp.11 strains1.6 - 6.23.16.2

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing of this compound. These are based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and may need to be optimized for specific laboratory conditions.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., water, DMSO)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions in 96-Well Plate stock->dilutions Dilute in CAMHB inoculate Inoculate Plate with Bacterial Suspension dilutions->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Read Plate for Visible Growth incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Workflow for Broth Microdilution Susceptibility Testing.
Protocol 2: Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing fastidious organisms.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: As described in the broth microdilution protocol.

  • Prepare Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the antibiotic to the molten agar (cooled to 45-50°C) before pouring the plates. Also, prepare a growth control plate without any antibiotic.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a replicating apparatus. Each spot should contain approximately 1-2 x 10^4 CFU.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution agar_plates Prepare Agar Plates with This compound Dilutions stock->agar_plates inoculate Spot Inoculate Agar Plates agar_plates->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plates Examine Plates for Bacterial Growth incubate->read_plates determine_mic Determine MIC Value read_plates->determine_mic

Workflow for Agar Dilution Susceptibility Testing.
Protocol 3: Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility and is based on the zone of inhibition around an antibiotic-impregnated disk.

Materials:

  • This compound-impregnated disks (Note: Commercial availability may be limited; custom preparation may be necessary). A 30 µg disk is a common standard for cephalosporins.

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpret Results: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to established interpretive criteria. (Note: As this compound-specific breakpoints from CLSI or EUCAST are not currently published, historical data or surrogate breakpoints for other first-generation cephalosporins may need to be consulted, with appropriate caveats).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare 0.5 McFarland Bacterial Inoculum plate_prep Inoculate MHA Plate for Confluent Growth inoculum->plate_prep apply_disk Apply this compound Disk to Agar Surface plate_prep->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S/I/R) measure_zone->interpret

Workflow for Disk Diffusion Susceptibility Testing.
Quality Control

For all susceptibility testing methods, it is crucial to perform quality control using standard reference strains, such as:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

The results for these strains should fall within established acceptable ranges for the chosen method. If this compound-specific QC ranges are unavailable, QC should be performed with other cephalosporins to ensure the overall integrity of the testing procedure.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefacetrile

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic effective against a range of bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cephalosporins due to its high resolution, sensitivity, and specificity.

This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is suitable for the assay of this compound in bulk drug substance and pharmaceutical dosage forms. Furthermore, this application note discusses the principles of stability-indicating methods, which are essential for assessing the degradation of this compound under various stress conditions. While a specific monograph for this compound in the European Pharmacopoeia was not identified, the presented method is a composite based on validated methods for structurally similar first-generation cephalosporins.

Chromatographic Principle

The method utilizes a reversed-phase C18 column as the stationary phase and an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. This compound is separated from potential impurities and degradation products based on its polarity. The analyte is detected using a UV spectrophotometer at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Stability-Indicating Aspects

Forced degradation studies are critical in the development of a stability-indicating HPLC method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The HPLC method is then validated to demonstrate its ability to separate the intact drug from these degradation products, ensuring that the measured concentration of the active pharmaceutical ingredient (API) is not affected by their presence. Common degradation pathways for β-lactam antibiotics like cephalosporins include hydrolysis of the β-lactam ring.

Data Presentation

The following table summarizes representative chromatographic parameters and validation data for the HPLC analysis of first-generation cephalosporins, which can be adapted for this compound analysis.

ParameterRepresentative Value
Chromatographic Conditions
HPLC ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.05 M Phosphate Buffer pH 6.8 (20:80 v/v)
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Injection Volume20 µL
Column TemperatureAmbient (25 °C)
Retention TimeApprox. 5-7 minutes
Validation Parameters
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile : 0.05 M Phosphate Buffer pH 6.8, 20:80 v/v):

  • Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.

  • Adjust the pH of the buffer to 6.8 with a suitable base (e.g., 1 M potassium hydroxide).

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 800 mL of the filtered phosphate buffer with 200 mL of HPLC grade acetonitrile.

  • Degas the mobile phase by sonication or vacuum filtration before use.

b) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up to the mark with the mobile phase and mix well.

c) Working Standard Solutions (10, 20, 40, 60, 80, 100 µg/mL):

  • Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain the desired concentrations for the calibration curve.

d) Sample Preparation (from a hypothetical powder for injection):

  • Accurately weigh a quantity of the powder for injection equivalent to 100 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Make up to the volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 40 µg/mL).

Chromatographic Analysis
  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in duplicate to construct the calibration curve.

  • Inject 20 µL of the prepared sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Data Analysis
  • Plot a calibration curve of the mean peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solution using the regression equation.

  • Determine the amount of this compound in the pharmaceutical dosage form and express it as a percentage of the label claim.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer) HPLC_System HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->HPLC_System StandardStock Standard Stock Solution (1mg/mL) WorkingStandards Working Standards (Calibration Curve) StandardStock->WorkingStandards Injection Sample Injection (20 µL) WorkingStandards->Injection Calibration Calibration Curve Generation SamplePrep Sample Solution (from Dosage Form) SamplePrep->Injection Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Result Final Result (% Assay) Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Forced_Degradation_Pathway cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis This compound This compound (API) Acid Acid Hydrolysis (e.g., HCl) This compound->Acid Base Base Hydrolysis (e.g., NaOH) This compound->Base Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Thermal Thermal Stress (e.g., Heat) This compound->Thermal Photo Photolytic Stress (e.g., UV Light) This compound->Photo Stability_Method Stability-Indicating HPLC Method This compound->Stability_Method Degradation_Products Degradation Products (e.g., open β-lactam ring) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Degradation_Products->Stability_Method Separation Separation of API and Degradants Stability_Method->Separation

Caption: Logical relationship in a forced degradation study.

Preparing Cefacetrile Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and quality control of Cefacetrile stock solutions for routine laboratory use. This compound is a first-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the validity and reproducibility of experimental results.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₃N₃O₆S[4][5][6]
Molecular Weight 339.32 g/mol [4][5][6]
Appearance Solid, light yellow to yellow/orange powder[7]
Solubility DMSO: up to 100 mg/mL (294.71 mM) (ultrasonication recommended)[7]
Water: 2.43 mg/mL[8]

Protocols for Preparation of this compound Stock Solutions

The following protocols detail the steps for preparing both a high-concentration stock solution in an organic solvent and a ready-to-use aqueous solution.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution for long-term storage.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sonicator water bath

  • Sterile filter (0.22 µm) and syringe (optional, if sterile filtration is required)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, weigh out 33.93 mg of this compound powder.

    • Calculation: 0.1 mol/L * 0.001 L * 339.32 g/mol = 0.03393 g = 33.93 mg.

  • Dissolution:

    • Aseptically transfer the weighed this compound powder into a sterile conical tube.

    • Add the desired volume of anhydrous DMSO. For 33.93 mg of this compound, add 1 mL of DMSO.

    • Vortex the tube briefly to suspend the powder.

    • Sonicate the solution in a water bath until the this compound is completely dissolved.[4][7] Note that hygroscopic DMSO can negatively impact solubility, so it is recommended to use a fresh, unopened bottle of anhydrous DMSO.[7]

  • Sterilization (Optional):

    • If a sterile stock solution is required for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to one year or -20°C for up to one month.[4][7]

Workflow for Preparing a this compound Stock Solution in DMSO

G cluster_0 Preparation start Start weigh Weigh this compound Powder start->weigh 1. add_dmso Add Anhydrous DMSO weigh->add_dmso 2. dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve 3. sterile_filter Sterile Filter (0.22 µm, Optional) dissolve->sterile_filter 4. aliquot Aliquot into Single-Use Tubes sterile_filter->aliquot 5. end Store at -80°C or -20°C aliquot->end 6.

Caption: Workflow for this compound stock solution preparation in DMSO.

Quality Control of this compound Stock Solutions

Ensuring the quality and potency of prepared antibiotic stock solutions is crucial for experimental accuracy.

Protocol 2: Quality Control using Disk Diffusion Assay

This protocol provides a basic method for confirming the biological activity of the prepared this compound stock solution.

Materials:

  • Prepared this compound stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)

  • Mueller-Hinton agar plates

  • Sterile broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a sterile broth with the susceptible bacterial strain and incubate until it reaches the turbidity of a 0.5 McFarland standard.

  • Inoculate Agar Plates:

    • Dip a sterile swab into the bacterial inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Prepare this compound Disks:

    • Aseptically apply a known, small volume (e.g., 10 µL) of a freshly prepared working dilution of your this compound stock solution onto a sterile blank paper disk. Allow the solvent to evaporate.

  • Disk Placement and Incubation:

    • Place the this compound-impregnated disk onto the inoculated agar plate.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition around the disk.

    • Compare the zone size to established quality control ranges or to the zone produced by a commercially available, standardized this compound disk. A clear zone of inhibition indicates that the prepared stock solution is biologically active.

Logical Flow for Quality Control Assessment

G cluster_1 Quality Control start_qc Start QC prepare_inoculum Prepare Bacterial Inoculum start_qc->prepare_inoculum inoculate_plate Inoculate Agar Plate prepare_inoculum->inoculate_plate prepare_disk Prepare this compound Disk inoculate_plate->prepare_disk incubate Incubate Plate prepare_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone decision Zone of Inhibition Present? measure_zone->decision pass Stock Solution Active decision->pass Yes fail Stock Solution Inactive decision->fail No

Caption: Decision workflow for this compound stock solution quality control.

Storage and Stability

Proper storage is critical to maintain the efficacy of this compound solutions.

FormStorage TemperatureDurationSource
Powder -20°C3 years[4][7]
In Solvent (DMSO) -80°C1 year[4]
In Solvent (DMSO) -20°C1 month[7]

Note: It is strongly recommended to aliquot stock solutions into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[7] For aqueous solutions, it is best practice to prepare them fresh for each experiment due to the lower stability of β-lactam antibiotics in aqueous environments.[9]

Conclusion

These protocols and application notes provide a comprehensive guide for the preparation, quality control, and storage of this compound stock solutions. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes in research and drug development settings.

References

Cefacetrile in Animal Models of Bacterial Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria. While its clinical applications have been documented, detailed, publicly available studies on its use in controlled animal models of bacterial infection are scarce. This document provides a framework for researchers aiming to evaluate the efficacy of this compound in relevant preclinical models. The protocols outlined below are generalized templates based on established methodologies for other cephalosporins and are intended to serve as a starting point for study design.

Data Presentation Templates

Due to the limited specific data for this compound in the public domain, the following tables are presented as templates for organizing and summarizing experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in [Animal Model]

ParameterRoute of AdministrationDose (mg/kg)Value (Mean ± SD)Units
Cmax e.g., IV, IM, SCµg/mL
Tmax e.g., IV, IM, SChours
AUC (0-t) e.g., IV, IM, SCµg*h/mL
t1/2 (half-life) e.g., IV, IM, SChours
Clearance (CL) e.g., IV, IM, SCmL/h/kg
Volume of Distribution (Vd) e.g., IV, IM, SCL/kg

Caption: This table should be used to summarize the key pharmacokinetic parameters of this compound following administration in the chosen animal model.

Table 2: Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)RegimenBacterial Load (CFU/organ) at 24h (Mean ± SD)Survival Rate (%) at 48h
Vehicle Control N/Ae.g., Saline, IP, q8h
This compound e.g., 25e.g., IP, q8h
This compound e.g., 50e.g., IP, q8h
This compound e.g., 100e.g., IP, q8h
Positive Control e.g., Imipenem 25e.g., IP, q8h

Caption: This table is designed for presenting efficacy data from a murine sepsis model, comparing bacterial burden and survival across different treatment groups.

Table 3: Efficacy of Intramammary this compound in an Experimental Bovine Mastitis Model

Treatment GroupDose per QuarterRegimenBacterial Count (CFU/mL milk) at Day 7 Post-Tx (Mean ± SD)Clinical Cure Rate (%)Bacteriological Cure Rate (%)
Infected Control N/ANo Treatment
This compound e.g., 200 mge.g., 2 infusions, 24h apart
This compound e.g., 400 mge.g., 2 infusions, 24h apart
Positive Control e.g., Cefapirin 300 mge.g., 2 infusions, 24h apart

Caption: This table allows for the structured presentation of results from a bovine mastitis study, focusing on bacterial clearance and clinical outcomes.

Experimental Protocols

The following are detailed, generalized protocols for assessing the efficacy of a cephalosporin antibiotic, such as this compound, in common animal models of bacterial infection.

Protocol 1: Murine Model of Bacterial Sepsis (Peritonitis)

This model is a standard for evaluating the in vivo efficacy of antibiotics against systemic infections.

1. Materials:

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice.

  • Bacterial Strain: A clinically relevant strain of Staphylococcus aureus or Escherichia coli.

  • Reagents: Tryptic Soy Broth (TSB), Saline (0.9% NaCl), Mucin, this compound, appropriate vehicle control, and a positive control antibiotic (e.g., imipenem).

  • Equipment: Syringes, needles (27G), incubator, shaker, spectrophotometer, centrifuge, plates for bacterial enumeration (e.g., Tryptic Soy Agar), rectal thermometer.

2. Inoculum Preparation:

  • Culture the selected bacterial strain overnight in TSB at 37°C with shaking.

  • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (approx. 3-4 hours).

  • Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum is often mixed with mucin to enhance virulence.

3. Infection and Treatment Procedure:

  • Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.5 mL of 1 x 10^7 CFU/mL).

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Initiate treatment at a clinically relevant time point (e.g., 1-2 hours post-infection). Administer this compound or control substances via the desired route (e.g., subcutaneous or intraperitoneal injection). The dosing regimen should be based on known pharmacokinetic properties or preliminary studies. A typical regimen might be every 8 or 12 hours for 2-3 days.

4. Outcome Assessment:

  • Survival: Monitor animals at least twice daily for a set period (e.g., 7 days) and record mortality.

  • Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize a subset of animals from each group. Aseptically harvest organs (e.g., spleen, liver) and peritoneal lavage fluid. Homogenize tissues, perform serial dilutions, and plate on agar to determine the number of CFU per organ or mL of fluid.

  • Clinical Signs: Monitor for signs of sepsis such as lethargy, piloerection, and changes in body temperature.

Murine_Sepsis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (Wash & Resuspend) Bact_Culture->Inoculum_Prep Infection Induce Peritonitis (IP Injection) Inoculum_Prep->Infection Random Randomize Mice into Groups Infection->Random Treatment Administer Treatment (this compound / Controls) Random->Treatment Monitor Monitor Survival & Clinical Signs Treatment->Monitor Euthanasia Euthanize at Endpoint Treatment->Euthanasia Harvest Harvest Organs & Lavage Euthanasia->Harvest CFU_Count Determine Bacterial Load (CFU Counting) Harvest->CFU_Count Bovine_Mastitis_Workflow cluster_prep Preparation & Screening cluster_exp Infection & Treatment cluster_analysis Post-Treatment Analysis Select_Cows Select Healthy Cows (Low SCC) Challenge Intramammary Challenge Select_Cows->Challenge Bact_Culture Prepare Bacterial Inoculum (e.g., S. aureus) Bact_Culture->Challenge Confirm_Inf Confirm Infection (Culture & SCC) Challenge->Confirm_Inf Treatment Administer Intramammary Treatment (this compound) Confirm_Inf->Treatment Milk_Sample Collect Milk Samples (Days 7, 14, 21) Treatment->Milk_Sample Clinical_Eval Assess Clinical Cure Treatment->Clinical_Eval Bact_Cure Assess Bacteriological Cure Milk_Sample->Bact_Cure SCC_Eval Evaluate Somatic Cell Count Milk_Sample->SCC_Eval Cefacetrile_MoA This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds & Inactivates Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Bacterial Cell Lysis CellWall->Lysis Loss leads to

Application Notes and Protocols for Agar Diffusion Assay: Determining Cefacetrile Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. The agar diffusion assay, specifically the Kirby-Bauer method, is a widely used and standardized technique to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing an agar diffusion assay to assess bacterial sensitivity to this compound.

Important Note on Interpretive Criteria: As of the latest revisions of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, specific interpretive breakpoints for this compound (i.e., zone diameters for Susceptible, Intermediate, and Resistant categories) are not provided. This compound is an older antibiotic, and its use has become less common, leading to its exclusion from many modern standardized tables. Therefore, laboratories intending to test this compound susceptibility will need to establish their own internal, validated interpretive criteria based on historical data, correlation with Minimum Inhibitory Concentration (MIC) values, or veterinary standards where applicable. The protocol provided herein is a standardized method for performing the test, but the interpretation of the results will require laboratory-specific validation.

Principle of the Agar Diffusion Assay

The Kirby-Bauer agar diffusion method involves the inoculation of a standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of an antibiotic, in this case, this compound, is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC of the antibiotic for the test organism. This zone diameter is then measured and compared to established interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Detailed Experimental Protocol

This protocol is based on the standardized Kirby-Bauer method.

Materials and Reagents
  • This compound antibiotic disks (A common concentration for first-generation cephalosporins is 30 µg; however, this should be validated by the user's laboratory).

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Sterile cotton swabs.

  • Sterile saline or Tryptic Soy Broth (TSB).

  • 0.5 McFarland turbidity standard.

  • Bacterial cultures of test organisms (isolated colonies from an 18-24 hour culture).

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™).

  • Incubator (35 ± 2°C).

  • Ruler or caliper for measuring zone diameters.

  • Forceps.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a photometric device. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of the MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Finally, run the swab around the rim of the agar.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar surface.

    • If multiple antibiotics are being tested on the same plate, ensure the disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.

    • Incubate for 16-20 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper on the underside of the plate.

    • Measure the zone at its widest point.

    • Interpret the results based on the laboratory-validated interpretive criteria (see Data Presentation section).

Quality Control
  • Quality control must be performed with each new batch of media and disks, and on each day of testing.

  • Use standard QC strains such as S. aureus ATCC® 25923™ and E. coli ATCC® 25922™.

  • The zone diameters for the QC strains must fall within the acceptable ranges specified by the laboratory's validated QC data. If QC results are out of range, patient results should not be reported.

Data Presentation

Table 1: Zone of Inhibition Diameters for Test Organisms against this compound
Sample IDTest OrganismThis compound Zone Diameter (mm)Interpretation (S/I/R)
Table 2: Interpretive Criteria for this compound Zone Diameters
InterpretationZone Diameter (mm)
Susceptible (S) To be determined by laboratory validation
Intermediate (I) To be determined by laboratory validation
Resistant (R) To be determined by laboratory validation

Note: The above table is a template. As this compound breakpoints are not available in current CLSI or EUCAST guidelines, each laboratory must establish and validate its own interpretive criteria.

Table 3: Example Quality Control Zone Diameter Ranges for Other Cephalosporins
Quality Control StrainAntibiotic (Disk Content)Acceptable Zone Diameter Range (mm)
E. coli ATCC® 25922™Cefazolin (30 µg)21 - 27
Ceftriaxone (30 µg)25 - 31
S. aureus ATCC® 25923™Cefazolin (30 µg)23 - 29
Cefoxitin (30 µg)23 - 29

Note: This table provides examples for other cephalosporins as a reference for establishing a QC program. This compound-specific QC ranges need to be determined by the user's laboratory.

Visualizations

Experimental Workflow Diagram

Agar_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B 2. Inoculate Mueller-Hinton Agar Plate A->B C 3. Allow Plate to Dry B->C D 4. Apply this compound Disk C->D E 5. Incubate at 35°C for 16-20 hours D->E F 6. Measure Zone of Inhibition (mm) G 7. Interpret Results (S/I/R) F->G

Caption: Workflow for the this compound agar diffusion assay.

Result Interpretation Logic Diagram

Interpretation_Logic cluster_breakpoints Laboratory Validated Breakpoints cluster_results Interpretation start Measured Zone Diameter (mm) is_S ≥ Susceptible Breakpoint? start->is_S is_R ≤ Resistant Breakpoint? is_S->is_R No S Susceptible is_S->S Yes I Intermediate is_R->I No R Resistant is_R->R Yes

Caption: Logic for interpreting this compound sensitivity results.

Cefacetrile: Application Notes and Protocols for Antibacterial Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefacetrile, a first-generation cephalosporin antibiotic, in cell culture for antibacterial research. Detailed protocols for evaluating its efficacy and cytotoxicity are provided to guide researchers in their experimental design.

Introduction

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic with bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival. This makes this compound a valuable tool for in vitro antibacterial studies, allowing for the investigation of bacterial susceptibility and the cellular response to antibiotic treatment.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to PBPs, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3]

Antibacterial Spectrum

This compound is primarily effective against Gram-positive bacteria and has a more limited spectrum against Gram-negative organisms. Notably, it has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pyogenes at concentrations of less than 1 μg/mL.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.25 - 2
Staphylococcus aureusMethicillin-Resistant (MRSA)>128
Streptococcus pyogenesGroup A≤0.12 - 0.5
Streptococcus pneumoniaePenicillin-Susceptible≤0.12 - 1
Escherichia coli-4 - >128
Klebsiella pneumoniae-8 - >128

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a general range compiled from various sources.

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
Cell LineCell TypeCC50 (µg/mL)
HepG2Human Liver Carcinoma>1000
HEK293Human Embryonic Kidney>1000

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. Data is representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.

Materials:

  • This compound sodium salt

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is used to determine the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound sodium salt

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a cell-free blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the CC50 value.

Visualizations

G cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis Cell_Wall_Weakening->Cell_Lysis

Caption: this compound's mechanism of action on bacterial cell wall synthesis.

G cluster_workflow Antibacterial and Cytotoxicity Testing Workflow Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound MIC_Assay MIC Assay (Broth Microdilution) Prepare_this compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Prepare_this compound->Cytotoxicity_Assay Analyze_MIC Analyze MIC Data MIC_Assay->Analyze_MIC Analyze_Cyto Analyze Cytotoxicity Data Cytotoxicity_Assay->Analyze_Cyto End End Analyze_MIC->End Analyze_Cyto->End

Caption: Workflow for antibacterial and cytotoxicity evaluation of this compound.

References

Application Notes and Protocols: Cefacetrile for the Treatment of Mastitis in Bovine Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data on the use of Cefacetrile for the treatment of mastitis in bovine research models. The available literature predominantly focuses on other cephalosporin antibiotics such as cephapirin and ceftiofur.

Therefore, to provide a valuable and data-rich resource that aligns with the user's core requirements, this document will focus on Cephapirin , a closely related and extensively studied first-generation cephalosporin for which substantial research data in bovine mastitis is available. The methodologies and data presented for Cephapirin can serve as a strong foundational model for designing and evaluating potential studies on this compound, should it become a compound of interest for this application.

Application Notes for Cephapirin in Bovine Mastitis Research

Cephapirin is a bactericidal cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria that are common causative agents of bovine mastitis. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. In bovine research models, Cephapirin is frequently used as a positive control or an active comparator to evaluate the efficacy of new intramammary antimicrobial therapies.

Key Efficacy Parameters:
  • Bacteriological Cure Rate: The percentage of infected quarters from which the causative pathogen is no longer isolated after treatment.

  • Clinical Cure Rate: The resolution of clinical signs of mastitis, such as udder swelling, pain, and abnormal milk.

  • Somatic Cell Count (SCC): A key indicator of udder inflammation. A significant reduction in SCC post-treatment is a primary endpoint in many studies.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical in vitro measure of an antibiotic's potency against specific mastitis pathogens.

Data Presentation: Efficacy of Cephapirin Against Major Mastitis Pathogens

The following tables summarize quantitative data on the efficacy of Cephapirin from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cephapirin Against Bovine Mastitis Pathogens

PathogenNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus98Not ReportedNot Reported
Coagulase-negative staphylococci99Not ReportedNot Reported
Streptococcus dysgalactiae97Not ReportedNot Reported
Streptococcus uberis96Not ReportedNot Reported
Escherichia coli98Not ReportedNot Reported

Note: Specific MIC50 and MIC90 values for Cephapirin were not explicitly detailed in the provided search results, though studies confirm its susceptibility. For detailed MIC ranges, consulting specific antimicrobial susceptibility testing manuals (e.g., CLSI) is recommended.

Table 2: Bacteriological Cure Rates of Cephapirin in Clinical Mastitis Trials

Study DesignTreatment GroupPathogenBacteriological Cure Rate (%)
Randomized Clinical TrialCephapirin Sodium (on-label)Gram-positive or mixed infections71%
Retrospective ReviewCephapirinAll pathogensNo significant difference from untreated

Experimental Protocols

Protocol 1: In Vitro Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar dilution method for determining the MIC of Cephapirin against mastitis pathogens.

1. Materials:

  • Mueller-Hinton agar

  • Cephapirin analytical standard

  • Bacterial isolates from bovine mastitis cases

  • Sterile petri dishes, pipettes, and loops

  • Incubator (37°C)

  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of Cephapirin of known concentration.

  • Prepare serial two-fold dilutions of Cephapirin in molten Mueller-Hinton agar to achieve a range of final concentrations.

  • Pour the agar dilutions into sterile petri dishes and allow them to solidify.

  • Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard.

  • Spot-inoculate the surface of each agar plate with the bacterial suspensions.

  • Include a growth control plate (no antibiotic) and a sterility control plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.

Protocol 2: Efficacy Evaluation of Intramammary Cephapirin in a Bovine Clinical Mastitis Model

This protocol describes a randomized, controlled clinical trial to assess the efficacy of an intramammary Cephapirin infusion.

1. Animal Selection:

  • Select lactating dairy cows with clinical mastitis in a single quarter.

  • Confirm the presence of a bacterial infection via pre-treatment milk culture.

  • Exclude cows with systemic illness or chronic infections.

2. Experimental Design:

  • Randomly assign eligible cows to either a treatment group (Cephapirin intramammary infusion) or a negative control group (no treatment).

  • Collect duplicate quarter milk samples for bacteriological culture and somatic cell count (SCC) analysis before treatment (Day 0).

  • Administer the intramammary Cephapirin infusion to the affected quarter of the treatment group cows according to the manufacturer's instructions (e.g., after milking). A common dosage for cephapirin sodium is one syringe per infected quarter, repeated in 12 hours.[1]

  • Observe cows daily for clinical signs of mastitis.

  • Collect follow-up milk samples from the affected quarter at specified time points post-treatment (e.g., Day 14 and Day 21) for bacteriological culture and SCC analysis.

3. Outcome Assessment:

  • Bacteriological Cure: Absence of the pre-treatment pathogen in both post-treatment milk samples.

  • Clinical Cure: Resolution of visible signs of inflammation and abnormal milk.

  • SCC Reduction: Statistically significant decrease in SCC from baseline.

Visualizations

Experimental Workflow for a Clinical Mastitis Efficacy Trial

G A Cow with Clinical Mastitis B Pre-treatment Milk Sampling (Bacteriology & SCC) A->B C Randomization B->C D Treatment Group (Intramammary Cephapirin) C->D Treatment Arm E Control Group (No Treatment) C->E Control Arm F Post-treatment Monitoring (Clinical Signs) D->F E->F G Post-treatment Milk Sampling (Day 14 & 21) F->G H Data Analysis (Cure Rates & SCC) G->H

Caption: Workflow for a randomized controlled trial evaluating Cephapirin efficacy.

Logical Relationship of Mastitis Treatment Outcomes

G A Intramammary Cephapirin Treatment B Inhibition of Bacterial Cell Wall Synthesis A->B C Bacteriological Cure (Pathogen Elimination) B->C D Reduction in Udder Inflammation C->D E Clinical Cure (Resolution of Signs) D->E F Decreased Somatic Cell Count (SCC) D->F

Caption: Causal pathway from Cephapirin treatment to clinical resolution of mastitis.

References

Application Note: Determination of Cefacetrile Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic. Determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains is a critical step in antimicrobial research and development. The broth microdilution method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[1][2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative measure is essential for understanding the potency of new antimicrobial compounds and for monitoring the emergence of resistance.

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.

Materials and Reagents

  • This compound sodium salt (analytical grade)

  • 96-well, sterile, U-bottom or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Bacterial strains for testing (e.g., clinical isolates, reference strains)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™, Enterococcus faecalis ATCC® 29212™)[5]

  • Spectrophotometer or nephelometer

  • McFarland 0.5 turbidity standard

  • Sterile test tubes and pipettes

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound sodium salt powder.

  • Calculate the volume of sterile deionized water or a suitable buffer required to achieve a high-concentration stock solution (e.g., 10 mg/mL). Note the potency of the antibiotic powder for accurate concentration calculations.

  • Dissolve the this compound powder completely by vortexing.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Prepare aliquots of the stock solution and store them at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Preparation of Microtiter Plates (Serial Dilution)
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add an additional 50 µL of the appropriate this compound working solution to the first column of wells, resulting in a total volume of 100 µL and the highest desired this compound concentration.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly.

  • Continue this serial dilution process across the plate to the desired final concentration, typically through column 10 or 11.

  • Discard the final 50 µL from the last dilution column.

  • The last one or two columns should serve as controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: Wells containing only CAMHB (no bacteria, no antibiotic).

Inoculation and Incubation
  • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, except for the sterility control wells. This will bring the final volume in each well to 100 µL.

  • Cover the microtiter plate with a lid to prevent contamination and evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

Reading and Interpreting Results
  • After incubation, place the microtiter plate on a reading device.

  • Examine the sterility control well; it should show no growth.

  • Examine the growth control well; it should show distinct turbidity or a pellet of growth at the bottom of the well.

  • The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. This can be observed as the first well that appears clear.

Data Presentation

In Vitro Activity of this compound Against Various Bacterial Species

The following table summarizes the in vitro activity of this compound against a selection of bacterial isolates as reported in the literature. Note that these values were determined by agar dilution, not broth microdilution.

Bacterial SpeciesMIC Range (µg/mL)
Group A Streptococcus0.06 - 0.5
Streptococcus pneumoniae0.06 - 0.5
Staphylococcus aureus0.06 - 0.5
Escherichia coli4 - 6
Klebsiella-Enterobacter4 - 6
Proteus mirabilis8 - 32
Pseudomonas aeruginosa>500
Data from a study utilizing the agar-dilution technique.[6]
Quality Control (QC)
Quality Control StrainExample CephalosporinExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Ceftriaxone0.03 - 0.12
Staphylococcus aureus ATCC® 29213™Cefepime0.5 - 2
Pseudomonas aeruginosa ATCC® 27853™Ceftazidime1 - 4
Enterococcus faecalis ATCC® 29212™(Not typically tested)N/A
Note: These are example ranges for other cephalosporins and are not validated for this compound.

Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution of this compound in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution->inoculate incubation Incubate at 35°C for 16-20 hours inoculate->incubation reading Read Plate for Visible Growth incubation->reading mic Determine MIC reading->mic

Caption: Workflow for this compound MIC determination.

References

Application Note: Detection of Cefacetrile Residues in Milk using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic used in veterinary medicine to treat infections such as mastitis in dairy cattle. The presence of antibiotic residues in milk is a significant public health concern, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic-resistant bacteria. Therefore, robust and accessible methods for monitoring this compound residues in milk are essential for ensuring food safety. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective screening method for the determination of this compound in milk.[1][2][3] This application note provides a detailed protocol for the detection of this compound residues in milk using TLC.

Experimental Protocol

This protocol is based on the method described by Grzelak et al. (2009).[1][2]

1. Materials and Reagents

  • Chemicals and Standards:

    • This compound standard (analytical grade)

    • Methanol (HPLC grade)[1]

    • Toluene (analytical grade)[1]

    • Ethyl acetate (analytical grade)[1]

    • Formic acid (98%)[1]

    • Hexane (analytical grade)[1]

    • Milk (2% fat, antibiotic-free for controls and spiking)[1]

  • Apparatus and Equipment:

    • TLC plates (Silica gel 60 F254, 10 x 20 cm, with concentrating zone)[2][3]

    • DS sandwich chambers for TLC development[1]

    • Micropipettes (10 µL)

    • Video camera or UV detector for spot visualization[1][2]

    • Glass vials

2. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Dissolve an accurately weighed amount of this compound standard in methanol to obtain a final concentration of 1.0 mg/mL.[1]

  • Working Standard Solution (0.1 mg/mL): Dilute the standard stock solution with methanol to obtain a final concentration of 0.1 mg/mL.[1]

  • Mobile Phase: Prepare a mixture of methanol, toluene, ethyl acetate, and 98% formic acid in a ratio of 5:20:65:10 (v/v/v/v).[1][2]

3. Sample Preparation

  • Spiked Milk Samples:

    • For a concentration of 1.0 mg/mL, fortify 1 mL of 2% fat milk with 1 mg of this compound.[1]

    • For a concentration of 0.1 mg/mL, fortify 0.9 mL of 2% fat milk with 0.1 mL of the 1.0 mg/mL this compound standard solution.[1]

4. Chromatographic Procedure

  • Spotting: Apply 10 µL of the standard solutions and the spiked milk samples onto the concentrating zone of the TLC plate.[1]

  • Pre-development (Lipid Removal): Place the TLC plate in a DS sandwich chamber and develop with hexane to the top of the concentrating zone. This step removes lipids from the milk samples.[1][2]

  • Drying: Air-dry the plate thoroughly after pre-development.

  • Development: Develop the plate in a separate chamber with the mobile phase (methanol-toluene-ethyl acetate-98% formic acid; 5:20:65:10).[1][2]

  • Visualization: After development, air-dry the plate and visualize the spots using a video camera or under UV light.[1][2]

Data Presentation

The recovery of this compound from spiked milk samples is a key parameter for method validation. The following table summarizes the recovery data at different concentrations and time points after sample preparation.

AnalyteConcentration (mg/mL)Day of ExperimentMean Recovery (%)Standard Deviation (n=4)
This compound1.0189.524.61
294.802.49
392.914.01
586.976.29
This compound0.1172.478.17
297.667.50
346.995.57
537.8410.40

Data sourced from Grzelak et al. (2009).[2]

The highest recovery for this compound was observed on the second day of the experiment.[1][2]

Visualizations

G cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis prep_std Prepare this compound Standard Solutions (1.0 & 0.1 mg/mL in Methanol) spotting Spot 10 µL of Standards and Samples onto TLC Plate prep_std->spotting prep_mobile Prepare Mobile Phase (Methanol:Toluene:Ethyl Acetate:Formic Acid 5:20:65:10) dev Develop with Mobile Phase prep_mobile->dev prep_sample Prepare Spiked Milk Samples prep_sample->spotting pre_dev Pre-develop with Hexane (Lipid Removal) spotting->pre_dev dry1 Air Dry Plate pre_dev->dry1 dry1->dev dry2 Air Dry Plate dev->dry2 visualize Visualize Spots (Video Camera/UV Light) dry2->visualize quantify Quantify and Calculate Recovery visualize->quantify

Caption: Key steps and their logical connections in the TLC analysis.

References

Cefacetrile Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published preclinical pharmacokinetic data specifically for cefacetrile is limited. The following application notes and protocols have been developed by synthesizing information from preclinical studies on other cephalosporin antibiotics, particularly other first-generation agents. These notes provide a general framework and representative data to guide researchers in designing and executing preclinical studies for this compound. It is imperative to conduct compound-specific validation and optimization.

Introduction

This compound is a first-generation cephalosporin antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria. Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for establishing the safety and efficacy profile of this compound before it can be considered for clinical trials. A key aspect of these studies is the evaluation of different administration routes to determine the optimal method for drug delivery. This document provides an overview of common administration routes used in preclinical studies—intravenous (IV), intramuscular (IM), and subcutaneous (SC)—and offers detailed protocols for their execution and subsequent analysis.

Comparative Pharmacokinetics of Cephalosporins Across Different Administration Routes

The route of administration significantly influences the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these differences is vital for selecting the appropriate route for therapeutic efficacy. The following tables summarize representative pharmacokinetic parameters for various cephalosporins in different animal models, which can serve as a reference for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Dogs (50 mg/kg Dose)

ParameterIntravenous (IV)Intramuscular (IM)Subcutaneous (SC)
Cmax (µg/mL) -115.10 ± 16.9669.28 ± 14.55
Tmax (h) -0.54 ± 0.241.29 ± 0.64
t½ (h) 0.881.171.73
Bioavailability (%) 100102 ± 27106 ± 14

Data synthesized from a study on ceftriaxone in dogs[1]. Cmax for IV is not applicable as the peak concentration is immediate upon administration.

Table 2: Pharmacokinetic Parameters of Ceftriaxone in Cats (25 mg/kg Dose)

ParameterIntravenous (IV)Intramuscular (IM)Subcutaneous (SC)
Cmax (µg/mL) -54.40 ± 12.9242.35 ± 17.62
Tmax (h) -0.33 ± 0.071.27 ± 0.95
t½ (h) 1.73 ± 0.23--
Bioavailability (%) 10085.72 ± 14.74118.28 ± 39.17

Data synthesized from a study on ceftriaxone in cats[2][3]. Half-life for IM and SC routes was not explicitly provided in the abstract.

Table 3: Pharmacokinetic Parameters of Cephalexin in Rabbits (10 mg/kg Dose)

ParameterIntravenous (IV)Intramuscular (IM) - Single DoseIntramuscular (IM) - Multiple Dose
Cmax (µg/mL) -9.222.77 (at steady state)
t½ (h) 1.451.091.91
Bioavailability (%) 1004797.5

Data synthesized from a study on cephalexin in rabbits[4].

Experimental Protocols

The following are detailed protocols for conducting preclinical pharmacokinetic studies of this compound via intravenous, intramuscular, and subcutaneous routes.

Animal Models

Commonly used animal models in preclinical antibiotic research include rodents (mice, rats) and non-rodents (rabbits, dogs, non-human primates)[5][6][7][8]. The choice of model depends on the specific research question, with larger animals often being used for studies requiring frequent blood sampling[9]. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

This compound Formulation

For parenteral administration, this compound sodium salt should be dissolved in a sterile, physiologically compatible vehicle, such as sterile water for injection or 0.9% saline. The concentration of the dosing solution should be calculated based on the desired dose and the average weight of the animals. The solution should be freshly prepared and protected from light if the compound is light-sensitive.

Administration Protocols

Objective: To determine the pharmacokinetic profile of this compound following direct administration into the systemic circulation.

Procedure:

  • Anesthetize the animal according to the approved institutional protocol.

  • For larger animals like rabbits or dogs, place a catheter in a suitable vein (e.g., marginal ear vein in rabbits, cephalic vein in dogs). For rodents, the tail vein is commonly used.

  • Administer the calculated dose of this compound solution as a bolus injection over a short period (e.g., 1-2 minutes).

  • Record the exact time of administration.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) from a contralateral vein or another appropriate site.

  • Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

Objective: To evaluate the absorption and bioavailability of this compound after injection into a muscle mass.

Procedure:

  • Restrain the animal appropriately. Anesthesia may be required depending on the species and temperament.

  • Inject the calculated dose of this compound solution deep into a large muscle mass (e.g., quadriceps or gluteal muscles).

  • Record the time and site of injection.

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

  • Process and store the samples as described for the IV route.

Objective: To assess the absorption and bioavailability of this compound following injection into the subcutaneous space.

Procedure:

  • Restrain the animal.

  • Lift a fold of skin, typically in the dorsal thoracic or lumbar region.

  • Insert the needle into the subcutaneous space and inject the this compound solution.

  • Record the time and site of injection.

  • Collect blood samples at time points similar to those for the IM route.

  • Process and store the samples as described previously.

Bioanalytical Method for this compound Quantification

The concentration of this compound in plasma or serum samples is typically determined using a validated analytical method. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and reliable technique[10].

Sample Preparation (Protein Precipitation):

  • Thaw the plasma/serum samples on ice.

  • To a known volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 1:3 or 1:4 ratio of plasma to solvent).

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and either inject it directly into the HPLC system or evaporate it to dryness and reconstitute it in the mobile phase.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound or MS/MS detection for higher sensitivity and specificity.

Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase cluster_output Output animal_model Select Animal Model (e.g., Rat, Dog) formulation Prepare this compound Formulation animal_model->formulation protocol Define Dosing and Sampling Protocol formulation->protocol iv Intravenous (IV) Administration im Intramuscular (IM) Administration sc Subcutaneous (SC) Administration blood_collection Blood Sample Collection iv->blood_collection im->blood_collection sc->blood_collection sample_prep Plasma/Serum Preparation blood_collection->sample_prep bioanalysis Bioanalysis (HPLC-UV/MS) sample_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_summary Data Summary Tables pk_analysis->data_summary report Study Report data_summary->report

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Logical Relationship of Pharmacokinetic Parameters

G cluster_input Inputs cluster_process Biological Processes cluster_output Pharmacokinetic Parameters dose Dose absorption Absorption dose->absorption route Administration Route route->absorption distribution Distribution absorption->distribution cmax Cmax absorption->cmax tmax Tmax absorption->tmax bioavailability Bioavailability absorption->bioavailability metabolism Metabolism distribution->metabolism excretion Excretion distribution->excretion auc AUC distribution->auc t_half distribution->t_half metabolism->auc metabolism->t_half excretion->auc excretion->t_half

Caption: Relationship between administration and pharmacokinetic parameters.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cefacetrile Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cefacetrile in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound sodium in common solvents?

A1: this compound is commonly used as its sodium salt to improve aqueous solubility. The table below summarizes the known and predicted solubility values.

SolventFormSolubilitySourceNotes
WaterThis compound SodiumPredicted: 5.28 mg/mLALOGPS (via DrugBank)[1]This is a computational prediction and should be experimentally verified. Actual solubility may vary with pH, temperature, and buffer composition.
Dimethyl Sulfoxide (DMSO)This compound100 mg/mL (294.71 mM)MedchemExpress[2]Ultrasonic assistance may be needed for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[2]
Phosphate Buffered Saline (PBS), pH 7.4This compound SodiumExpected to be similar to water solubility-Experimental verification is recommended. Solubility may be influenced by the ionic strength and specific components of the buffer.[3][4][5]

Q2: My this compound sodium precipitates when I add it to my cell culture medium. What could be the cause?

A2: Precipitation of this compound sodium in cell culture medium can be due to several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in your medium may be higher than its aqueous solubility limit, especially at physiological pH (around 7.2-7.4).

  • "Salting Out" Effect: Cell culture media are complex solutions with high salt concentrations, which can decrease the solubility of other solutes like this compound.

  • Interaction with Media Components: this compound may interact with proteins or other components in the serum or the medium itself, leading to precipitation.

  • pH Shift: The addition of a concentrated stock solution, especially if prepared in a solvent with a different pH, can alter the local pH of the medium and affect this compound's solubility.

  • Temperature Effects: Temperature fluctuations can impact solubility. Incubating at 37°C may alter the stability and solubility of the compound compared to room temperature or 4°C.

Q3: How stable is this compound in solution?

A3: While specific stability data for this compound across a range of conditions is limited, data from other cephalosporins, such as Cefaclor, suggest that stability is pH and temperature-dependent. Generally, cephalosporins show greater stability at lower temperatures and in acidic to neutral pH ranges. At physiological pH (7.4) and 37°C, degradation can be more rapid. For instance, Cefaclor solutions at pH 7.0 and 25°C retained only 5% of their initial activity after 72 hours.[6] Therefore, it is recommended to prepare fresh solutions of this compound for your experiments and avoid long-term storage of diluted solutions at 37°C. Stock solutions in DMSO are generally stable for longer periods when stored at -20°C or -80°C.[2]

Troubleshooting Guides

Issue 1: this compound Sodium Powder Does Not Dissolve in Aqueous Buffer
Possible Cause Troubleshooting Step
Concentration exceeds solubility limit.Prepare a more dilute solution. Based on the predicted aqueous solubility of 5.28 mg/mL, do not exceed this concentration in your initial attempts.
Incomplete dissolution.Gently warm the solution to 37°C and vortex or sonicate briefly. Avoid excessive heating, as it may degrade the compound.
Incorrect pH of the buffer.Ensure the pH of your buffer is at the desired level (e.g., 7.4 for PBS). The solubility of cephalosporins can be pH-dependent.
Poor quality of the compound.Use high-purity this compound sodium from a reputable supplier.
Issue 2: Precipitation Occurs After Adding DMSO Stock Solution to Aqueous Medium
Possible Cause Troubleshooting Step
Final DMSO concentration is too low to maintain solubility.While high concentrations of DMSO are toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and may be necessary to keep the compound in solution. Determine the maximum tolerable DMSO concentration for your specific cell line.
Rapid addition of stock to medium.Add the DMSO stock solution dropwise to the vortexing medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Precipitation of media components by DMSO.This is less common at low final DMSO concentrations but can occur. Prepare a small test batch of medium with the final DMSO concentration to check for any inherent precipitation before adding your compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Sodium Stock Solution in DMSO

Materials:

  • This compound sodium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weigh out 10 mg of this compound sodium powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.

  • If the powder does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO should be stable for at least one month at -20°C and up to six months at -80°C.[2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC or Cell-Based Assays)

Materials:

  • 10 mg/mL this compound sodium stock solution in DMSO

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4 or desired cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mg/mL this compound sodium stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate sterile aqueous buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations for your assay.

  • When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing. This helps to prevent precipitation.

  • Prepare the working solutions fresh for each experiment, as the stability of this compound in aqueous solutions at 37°C can be limited.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Sodium Powder dissolve Dissolve in Anhydrous DMSO (10 mg/mL) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store (-20°C or -80°C) vortex->aliquot thaw Thaw Stock Solution aliquot->thaw For each experiment serial_dilute Serial Dilution in Aqueous Buffer thaw->serial_dilute vortex_mix Vortex During Dilution serial_dilute->vortex_mix use_fresh Use Immediately in Assay vortex_mix->use_fresh

Caption: Workflow for preparing this compound sodium solutions.

troubleshooting_logic start Precipitation Observed in In Vitro Assay check_conc Is Final Concentration < 5 mg/mL? start->check_conc check_dmso Is Final DMSO Concentration 0.1-0.5%? check_conc->check_dmso Yes reduce_conc Reduce Final Concentration check_conc->reduce_conc No check_mixing Was Stock Added to Vortexing Medium? check_dmso->check_mixing Yes increase_dmso Increase Final DMSO (check cell tolerance) check_dmso->increase_dmso No other_issues Consider Media Interactions or pH Effects check_mixing->other_issues Yes improve_mixing Improve Mixing Technique check_mixing->improve_mixing No

Caption: Troubleshooting logic for this compound precipitation.

References

Troubleshooting Cefacetrile bioassay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and reproducibility issues encountered during Cefacetrile bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to the bioassay?

A1: this compound is a first-generation cephalosporin antibiotic.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2] this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes for the final stages of peptidoglycan synthesis.[1][2][3] This interference with cell wall assembly leads to cell lysis and bacterial death. The bioassay quantifies the potency of this compound by measuring its inhibitory effect on the growth of a susceptible microorganism. The extent of this inhibition, typically observed as a zone of no growth, is proportional to the concentration of the antibiotic.

Q2: We are observing no zones of inhibition in our assay. What are the possible causes?

A2: A complete lack of inhibition zones can be due to several factors:

  • Inactive this compound: The this compound standard or sample may have degraded.

  • Resistant Test Organism: The microorganism used may have developed resistance to this compound.

  • Incorrect Inoculum Preparation: The concentration of the test organism in the agar may be too high.

  • Media Issues: The pH or composition of the growth medium may be incorrect, inhibiting the antibiotic's activity.

  • Incubation Temperature: The incubation temperature may be outside the optimal range for the test organism's growth or the antibiotic's activity.[2]

Q3: The zones of inhibition are too large or too small. How can we troubleshoot this?

A3: Zone sizes outside the expected range can be attributed to:

  • Incorrect Standard or Sample Dilutions: Errors in preparing the concentration series of the this compound standard or the test sample are a common cause.

  • Inappropriate Inoculum Density: A low density of the test organism can lead to larger zones, while a high density can result in smaller zones.

  • Agar Depth: Variations in the depth of the agar in the petri dishes can affect the diffusion of the antibiotic.

  • Incubation Time: Shorter or longer incubation times than specified can lead to smaller or larger zones, respectively.

Q4: We are seeing high variability between replicate plates. What could be the cause?

A4: High variability between replicates is often due to inconsistencies in the experimental procedure:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of standards and samples.[4]

  • Uneven Inoculum Distribution: The test organism may not be uniformly distributed throughout the agar.

  • Temperature Gradients: Uneven temperature distribution within the incubator.

  • Variations in Agar Volume: Inconsistent volumes of base and seeded agar layers in the plates.

  • Time Delays: Significant time delays between pouring plates and applying the antibiotic solutions.

Q5: How critical is the pH of the buffer and media?

A5: The pH of the buffers and media is critical for optimal performance of the bioassay. The pH can affect the stability and activity of this compound, as well as the growth of the test microorganism. It is essential to prepare and verify the pH of all solutions and media after sterilization, as specified in the protocol.[2]

Troubleshooting Guide

Table 1: Troubleshooting Common Issues in this compound Bioassays
IssuePossible CauseRecommended Action
No zones of inhibition 1. Inactive this compound standard or sample.1. Prepare fresh standard and sample solutions. Verify storage conditions.
2. Resistant test organism.2. Use a new, verified culture of the recommended test organism.
3. Incorrect inoculum concentration (too high).3. Prepare a fresh inoculum and verify its concentration.
4. Improper media preparation (e.g., incorrect pH).4. Prepare fresh media and verify the pH after sterilization.[2]
Zones of inhibition are too small 1. This compound concentration is too low.1. Verify the dilution calculations and preparation of standard and sample solutions.
2. Inoculum concentration is too high.2. Prepare a fresh inoculum with a lower concentration.
3. Incubation time is too short.3. Ensure the incubation period meets the protocol's specifications.
4. Agar depth is too thick.4. Ensure a consistent and correct volume of agar is dispensed into each plate.
Zones of inhibition are too large 1. This compound concentration is too high.1. Verify the dilution calculations and preparation of standard and sample solutions.
2. Inoculum concentration is too low.2. Prepare a fresh inoculum with a higher concentration.
3. Incubation time is too long.3. Ensure the incubation period meets the protocol's specifications.
4. Agar depth is too thin.4. Ensure a consistent and correct volume of agar is dispensed into each plate.
High variability between replicates 1. Inconsistent pipetting volumes.1. Calibrate pipettes and use proper pipetting techniques.
2. Non-uniform inoculum distribution.2. Ensure the inoculum is thoroughly mixed with the agar before pouring.
3. Uneven incubation temperature.3. Use a calibrated incubator and ensure proper air circulation.
4. Inconsistent agar volumes.4. Use a consistent volume of agar for both the base and seed layers in all plates.
Irregular or non-circular zones 1. Tilted plates during solidification.1. Ensure plates are on a level surface during agar solidification.
2. Contamination.2. Use aseptic techniques throughout the procedure.
3. Improper application of cylinders or disks.3. Ensure cylinders or disks are placed firmly and evenly on the agar surface.
Table 2: Key Experimental Parameters and Recommended Values
ParameterRecommended Value/RangeNotes
Test Organism Staphylococcus aureus (ATCC 6538P) or other suitable susceptible organism.The choice of organism should be validated for its sensitivity to this compound.
Reference Standard This compound Sodium USP Reference StandardA well-characterized reference standard is crucial for accurate potency determination.[5][6]
Standard Solution Concentrations A series of at least 5 concentrations in a geometric progression (e.g., 1:1.25 ratio).[2]The range should be selected to produce a linear dose-response curve.
Media Antibiotic Medium 1 (or other suitable medium)The medium should support the vigorous growth of the test organism.
Buffer Potassium Phosphate Buffer, pH 6.0The buffer is used for preparing standard and sample solutions.
Incubation Temperature 32-35°CThe temperature should be maintained within a narrow range (±0.5°C).[2]
Incubation Time 16-18 hoursThe incubation time should be consistent across all assays.
Acceptable Variability (Precision) Intra-assay (repeatability) RSD ≤ 5% Inter-assay (intermediate precision) RSD ≤ 10%These are general targets; specific acceptance criteria should be established during method validation.

Experimental Protocols

Preparation of Media and Buffers

Antibiotic Medium 1:

  • Peptone: 6.0 g

  • Pancreatic Digest of Casein: 4.0 g

  • Yeast Extract: 3.0 g

  • Beef Extract: 1.5 g

  • Dextrose: 1.0 g

  • Agar: 15.0 g

  • Purified Water: 1000 mL

  • Final pH after sterilization: 6.5-6.6

Potassium Phosphate Buffer (0.1 M, pH 6.0):

  • Dissolve 8.0 g of monobasic potassium phosphate and 2.0 g of dibasic potassium phosphate in 1000 mL of purified water.

  • Adjust the pH to 6.0 ± 0.05 with 18 N phosphoric acid or 10 N potassium hydroxide.

  • Sterilize the buffer.

Preparation of Inoculum
  • Maintain the test organism on slants of a suitable agar medium.

  • Transfer the growth from a fresh slant to a Roux bottle containing the same medium.

  • Incubate at the appropriate temperature for 24 hours.

  • Harvest the bacterial growth with sterile saline.

  • Standardize the suspension to a specific optical density or percent transmittance (e.g., 25% transmittance at 530 nm) to ensure a consistent inoculum concentration.[7]

Cylinder-Plate Assay Procedure
  • Prepare Petri dishes with a base layer of uninoculated agar medium and allow it to solidify on a level surface.

  • Prepare the seeded agar by inoculating the melted agar medium (kept at 45-50°C) with the standardized inoculum suspension.

  • Pour a uniform layer of the seeded agar over the base layer and allow it to solidify.

  • Place sterile stainless steel or porcelain cylinders on the agar surface.

  • Prepare a series of at least five standard concentrations of the this compound reference standard and a test concentration of the sample.

  • Fill the cylinders with the standard and sample solutions.

  • Incubate the plates at the specified temperature for the designated time.

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Calculate the potency of the sample by comparing the zone size with the standard curve.

Visualizations

Cefacetrile_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inhibition Inhibition This compound->Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Leads to Inhibition->CellWall Blocks

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Caption: General workflow for the this compound cylinder-plate bioassay.

Troubleshooting_Logic Start Assay Fails (e.g., no zones, high variability) CheckReagents Check Reagents (Standard, Sample, Media) Start->CheckReagents CheckProcedure Check Procedure (Pipetting, Inoculation) Start->CheckProcedure CheckEquipment Check Equipment (Incubator, Pipettes) Start->CheckEquipment ReagentOK Reagents OK? CheckReagents->ReagentOK ProcedureOK Procedure OK? ReagentOK->ProcedureOK Yes RemakeReagents Remake Reagents ReagentOK->RemakeReagents No EquipmentOK Equipment OK? ProcedureOK->EquipmentOK Yes ReviewTechnique Review/Retrain on Technique ProcedureOK->ReviewTechnique No CalibrateEquipment Calibrate/Service Equipment EquipmentOK->CalibrateEquipment No RepeatAssay Repeat Assay EquipmentOK->RepeatAssay Yes RemakeReagents->RepeatAssay ReviewTechnique->RepeatAssay CalibrateEquipment->RepeatAssay

Caption: A logical flow for troubleshooting this compound bioassay issues.

References

Technical Support Center: Optimizing Cefacetrile Concentration for Time-Kill Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefacetrile in time-kill curve experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration range of this compound for my time-kill curve experiment?

A1: The optimal concentration range for this compound is determined by the Minimum Inhibitory Concentration (MIC) of the specific bacterial strain you are testing. A typical starting point for a time-kill curve experiment includes a range of concentrations above and below the MIC. A recommended panel of concentrations to test is: 0.5x MIC, 1x MIC, 2x MIC, 4x MIC, 8x MIC, and 16x MIC. It is crucial to experimentally determine the MIC for your specific bacterial strain and experimental conditions as it can vary.[1][2][3]

Q2: What are some typical MIC values for this compound against common bacteria?

A2: Specific MIC values for this compound can vary depending on the bacterial species and strain. As a first-generation cephalosporin, it is generally more effective against Gram-positive bacteria.[4] For reference, below are example MIC breakpoints for a similar first-generation cephalosporin, Cefazolin, against common bacterial strains. It is imperative to determine the specific MIC for this compound against your test organism.

Bacterial SpeciesExample Cefazolin MIC Breakpoints (µg/mL)
Staphylococcus aureus (methicillin-susceptible)≤2 (Susceptible)
Escherichia coli≤2 (Susceptible for systemic infections)

Data presented are for Cefazolin and should be used as a reference only. Source: CLSI M100-Ed29.[5]

Q3: My time-kill curve shows bacterial regrowth at higher concentrations of this compound after an initial decline. What could be the cause?

A3: This phenomenon, known as the "paradoxical effect" or "Eagle effect," can occur with β-lactam antibiotics like this compound. It is characterized by a reduced bactericidal effect at high antibiotic concentrations. One potential mechanism for this in some bacteria is the induction of β-lactamases at high antibiotic concentrations, which can then degrade the antibiotic.[6] To investigate this, consider including a β-lactamase inhibitor in a parallel experiment to see if the regrowth is prevented.

Q4: The bacterial count in my "no-antibiotic" control is not increasing as expected. What should I do?

A4: A lack of growth in the control group indicates a problem with the experimental setup. Here are a few troubleshooting steps:

  • Check the viability of your starting inoculum: Ensure the bacteria are in the logarithmic growth phase and have not been stored improperly.

  • Verify the growth medium: Confirm that the correct medium was used and that it was prepared correctly.

  • Incubation conditions: Double-check the temperature, atmosphere (e.g., CO2 levels), and incubation time.

Q5: How do I interpret the results of my time-kill curve experiment?

A5: The goal of a time-kill curve is to assess the pharmacodynamics of the antibiotic. The key parameters to evaluate are the rate and extent of bacterial killing over time at different concentrations. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum. The time it takes to achieve this reduction is also a critical parameter.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method as recommended by the Clinical & Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth for your bacterial strain

  • 96-well microtiter plates

  • Bacterial suspension adjusted to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)

  • Sterile diluent (e.g., saline or PBS)

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]

This compound Time-Kill Curve Assay

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile growth medium (e.g., MHB)

  • Sterile flasks or tubes

  • Incubator shaker

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing the desired concentrations of this compound in the growth medium (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Also, prepare a growth control flask without any antibiotic.

  • Prepare a bacterial inoculum from a logarithmic phase culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the prepared flasks.

  • Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[2]

  • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

  • Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_experiment Time-Kill Assay cluster_analysis Data Analysis MIC_determination Determine this compound MIC for the target bacterial strain Setup Set up flasks with varying This compound concentrations (e.g., 0.5x to 16x MIC) MIC_determination->Setup Inoculum_prep Prepare bacterial inoculum (logarithmic growth phase) Inoculation Inoculate flasks with standardized bacterial suspension Inoculum_prep->Inoculation Setup->Inoculation Incubation Incubate with shaking at 37°C Inoculation->Incubation Sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24h) Incubation->Sampling Serial_dilution Perform serial dilutions and plate on agar Sampling->Serial_dilution CFU_counting Incubate plates and count colonies (CFU/mL) Serial_dilution->CFU_counting Plotting Plot log10 CFU/mL vs. Time to generate time-kill curves CFU_counting->Plotting Interpretation Analyze bactericidal/bacteriostatic activity Plotting->Interpretation

Caption: Workflow for a this compound time-kill curve experiment.

Cefacetrile_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis and Death Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_wall->Cell_lysis Loss of integrity leads to

Caption: Mechanism of action of this compound.[3][4]

Troubleshooting_Guide cluster_regrowth Issue: Regrowth at High Concentrations cluster_no_killing Issue: No Bactericidal Effect cluster_control_fail Issue: Growth Control Failure Start Unexpected Result in Time-Kill Assay Regrowth Paradoxical Effect? Start->Regrowth No_killing No significant reduction in CFU? Start->No_killing Control_fail No growth in control? Start->Control_fail Check_literature Check literature for paradoxical effect with This compound/β-lactams Regrowth->Check_literature Beta_lactamase_test Consider β-lactamase induction as a cause Regrowth->Beta_lactamase_test Verify_MIC Verify the MIC of the bacterial strain No_killing->Verify_MIC Check_this compound Check this compound stock concentration and stability No_killing->Check_this compound Inoculum_density Ensure appropriate initial inoculum density No_killing->Inoculum_density Check_inoculum_viability Check viability of starting bacterial culture Control_fail->Check_inoculum_viability Check_media Verify growth medium and supplements Control_fail->Check_media Check_incubation Confirm correct incubation conditions Control_fail->Check_incubation

Caption: Troubleshooting common issues in this compound time-kill assays.

References

Technical Support Center: Cefacetrile Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Cefacetrile resistance mechanisms in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of high-level resistance to this compound in Staphylococcus aureus?

A1: The primary mechanism for high-level resistance to this compound and other β-lactam antibiotics in S. aureus is the acquisition and expression of the mecA gene.[1][2] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a very low affinity for β-lactam antibiotics.[3][4] While the native PBPs are inhibited by this compound, PBP2a continues to catalyze the transpeptidation reaction essential for peptidoglycan cell wall synthesis, allowing the bacterium to survive and grow.[5][6]

Q2: How is the expression of the mecA gene regulated?

A2: The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1] Its expression is controlled by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[6][7] In the absence of a β-lactam antibiotic, MecI binds to the operator region of the mecA gene, preventing its transcription. When a β-lactam is present, it acylates the MecR1 sensor, initiating a proteolytic cascade that leads to the inactivation of the MecI repressor and subsequent transcription of mecA.[6]

Q3: Can S. aureus be resistant to this compound without possessing the mecA gene?

A3: Yes, other mechanisms can confer resistance, although they typically result in lower levels of resistance compared to mecA-mediated resistance. These mechanisms include:

  • β-lactamase Production: Some S. aureus strains produce β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[8][9] There are four main types of staphylococcal β-lactamases (A, B, C, and D), which can have different efficiencies against various cephalosporins.[10]

  • Modifications in Native PBPs: Mutations in the genes encoding the native PBPs can alter their structure, reducing their affinity for β-lactam antibiotics.[11]

Q4: What is heteroresistance and how does it affect this compound susceptibility testing?

A4: Heteroresistance is a phenomenon where all cells in a bacterial population contain the genetic information for resistance (e.g., the mecA gene), but only a small subpopulation expresses the resistant phenotype in vitro.[12][13] This can lead to misleading susceptibility results, where a strain may appear susceptible in a standard test. Using cefoxitin as an inducer and ensuring proper incubation conditions can help in reliably detecting this type of resistance.[12]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

  • Q: My MIC values for the same S. aureus strain vary significantly between experiments. What could be the cause?

    • A: Inoculum Density: Ensure the starting inoculum is standardized, typically to 5 x 10^5 CFU/mL. A higher inoculum can lead to falsely elevated MICs (the "inoculum effect"), particularly for β-lactamase-producing strains.

    • A: Incubation Conditions: Incubate plates at a constant 35°C ± 2°C for 16-20 hours. Temperatures above 35°C may fail to detect some methicillin-resistant strains.[12]

    • A: Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution. Variations in divalent cations (Ca²⁺, Mg²⁺) can affect antibiotic activity.

    • A: Heteroresistance: If you suspect heteroresistance, consider using a more potent inducer of mecA expression, such as cefoxitin, in your assays or performing population analysis profiles on agar plates containing varying antibiotic concentrations.[12]

Issue 2: Discrepancy Between Genotype (mecA positive) and Phenotype (this compound Susceptible)

  • Q: My PCR confirms the presence of the mecA gene, but the strain appears susceptible to this compound/Oxacillin in my MIC assay. Why?

    • A: Low-Level Expression: The mecA gene may be present but poorly expressed due to mutations in its regulatory elements (mecI/mecR1) or other genetic factors.

    • A: Testing Method Limitations: Standard disk diffusion with oxacillin is not reliable for S. aureus.[12] The Clinical and Laboratory Standards Institute (CLSI) recommends using a 30-µg cefoxitin disk or performing a cefoxitin/oxacillin MIC test to reliably infer methicillin (and thus this compound) resistance.[12] A cefoxitin MIC of ≥8 µg/mL indicates mecA-mediated resistance.[12]

    • A: Inadequate Induction: The antibiotic concentration used in the assay may not be sufficient to induce mecA expression. Cefoxitin is a better inducer of mecA than oxacillin.[12]

Issue 3: PCR for mecA Gene Fails or Gives Ambiguous Results

  • Q: I am having trouble amplifying the mecA gene. What should I check?

    • A: DNA Quality: Ensure the extracted genomic DNA is of high purity and concentration. Contaminants from the extraction process can inhibit the PCR reaction.

    • A: Primer Design: Use validated primer sets specific for the mecA gene. The gene sequence is highly conserved, but checking against known variants is good practice.

    • A: PCR Conditions: Optimize the annealing temperature and extension time for your specific primer set and polymerase. Include positive (a known MRSA strain) and negative (a known MSSA strain or no-template control) controls in every run to validate the results.

Quantitative Data Summary

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin against S. aureus [12]

AntibioticMethodSusceptible (S)Resistant (R)
Oxacillin MIC (µg/mL)≤ 2≥ 4
Cefoxitin MIC (µg/mL)≤ 4≥ 8
Cefoxitin Disk Diffusion (mm)≥ 22≤ 21

Note: Oxacillin results are used to predict resistance to most penicillins and cephalosporins. Cefoxitin is a better predictor for mecA-mediated resistance.

Table 2: Relative Binding Affinities of Select Cephalosporins to S. aureus PBPs

CephalosporinPBP1 AffinityPBP2 AffinityPBP3 AffinityPBP2a (PBP2') Affinity
Cefazolin HighHighHighLow
Cefmetazole ModerateModerateModerateModerate[14]
Cefoxitin ModerateModerateModerateLow[14]
Ceftaroline HighHighHighHigh[4][15]

This table provides a qualitative comparison based on available literature. Higher affinity corresponds to more effective binding and inhibition.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol follows CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).

  • Prepare Inoculum: a. Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 256 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.

  • Inoculate Plate: a. Add 50 µL of the standardized bacterial inoculum from step 1c to each well containing the antibiotic dilutions. This results in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL. b. Include a growth control well (bacteria + broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpret Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol 2: PCR Detection of the mecA Gene
  • DNA Extraction: a. Culture S. aureus overnight in Tryptic Soy Broth. b. Pellet the cells by centrifugation. c. Extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's protocol for Gram-positive bacteria, including a lysostaphin or lysozyme treatment step to ensure efficient cell lysis.

  • PCR Amplification: a. Prepare a PCR master mix. For a 25 µL reaction, a typical mix includes:

    • 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
    • 1 µL of Forward Primer (10 µM)
    • 1 µL of Reverse Primer (10 µM)
    • 2 µL of template DNA (~50-100 ng)
    • 8.5 µL of nuclease-free water b. Use a validated primer set for mecA. Example primers:
    • mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'
    • mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3' c. Perform PCR with the following cycling conditions (optimize as needed):
    • Initial Denaturation: 95°C for 5 minutes
    • 30 Cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55°C for 30 seconds
    • Extension: 72°C for 1 minute
    • Final Extension: 72°C for 7 minutes

  • Result Visualization: a. Run 10 µL of the PCR product on a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). b. Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates a positive result for the mecA gene. Include a DNA ladder for size reference.

Mandatory Visualizations

mecA_Resistance_Pathway cluster_antibiotic Extracellular cluster_cell Staphylococcus aureus Cell cluster_chromosome Chromosome (SCCmec) This compound This compound PBP Native PBPs This compound->PBP Inhibits PBP2a PBP2a Protein This compound->PBP2a No Inhibition (Low Affinity) mecA mecA gene mecA->PBP2a Transcription & Translation mecR1_mecI mecR1 / mecI (Regulatory Genes) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes PBP2a->CellWall Bypasses Inhibition & Catalyzes

Caption: mecA-mediated resistance pathway in S. aureus.

MIC_Workflow start Start: Isolate S. aureus Colony prep_inoculum Prepare 0.5 McFarland Standard Suspension start->prep_inoculum dilute_inoculum Dilute Suspension in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of this compound in 96-Well Plate prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plate for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Experimental workflow for MIC determination.

Troubleshooting_Logic start Unexpected Resistance Result (e.g., mecA+ / Phenotype S) q1 Is the correct test method being used? start->q1 a1_yes Yes: Using Cefoxitin Disk/MIC q1->a1_yes Yes a1_no No: Using Oxacillin Disk or other method q1->a1_no No q2 Are incubation conditions correct? a1_yes->q2 r1 Action: Re-test using CLSI-recommended Cefoxitin method. a1_no->r1 a2_yes Yes: 35°C for 16-20h q2->a2_yes Yes a2_no No: Temp >35°C or wrong duration q2->a2_no No q3 Is inoculum density standardized? a2_yes->q3 r2 Action: Repeat test with correct incubation parameters. a2_no->r2 a3_yes Yes: 0.5 McFarland q3->a3_yes Yes a3_no No: Inoculum too high/low q3->a3_no No conclusion Consider Heteroresistance or Low mecA Expression a3_yes->conclusion r3 Action: Repeat test with standardized inoculum. a3_no->r3

Caption: Troubleshooting logic for discrepant results.

References

Validation & Comparative

Validating Cefacetrile Potency: A Comparative Guide to Bioassay and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable method for quantifying the potency of antibiotics is a critical step in ensuring product quality and efficacy. This guide provides a comprehensive comparison of the traditional microbiological bioassay and modern chromatographic techniques for the validation of Cefacetrile, a first-generation cephalosporin antibiotic. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical method for your research needs.

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] Ensuring the biological activity of this compound is paramount, and this is where bioassays have traditionally played a crucial role. However, with advancements in analytical chemistry, methods like High-Performance Liquid Chromatography (HPLC) offer an alternative approach to quantification. This guide will delve into the principles, protocols, and comparative performance of these methods.

Unveiling Potency: The this compound Bioassay

A microbiological bioassay for this compound provides a measure of its biological activity, or potency, by quantifying its inhibitory effect on the growth of a susceptible microorganism. The agar diffusion method, a widely used technique, is detailed below.

Experimental Protocol: Agar Diffusion Bioassay for this compound

This protocol is a synthesized methodology based on established guidelines for antibiotic bioassays.

1. Preparation of Materials:

  • This compound Reference Standard: A well-characterized standard of known purity and potency is essential.[2][3][4]

  • Test Microorganism: A susceptible bacterial strain, such as Staphylococcus aureus (ATCC 6538P) or Bacillus subtilis (ATCC 6633), should be used.

  • Culture Media: Use appropriate media for maintaining the test organism and for performing the assay (e.g., Tryptic Soy Agar for maintenance, and a specific antibiotic assay medium like Mueller-Hinton Agar for the test plates).

  • Phosphate Buffer: Prepare a sterile phosphate buffer solution (pH 6.0) for diluting the this compound standard and the test sample.

  • Sterile Equipment: Petri dishes, pipettes, forceps, and paper discs (6 mm diameter).

2. Preparation of Inoculum:

  • From a fresh, overnight culture of the test microorganism, prepare a standardized suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

3. Preparation of Assay Plates:

  • Prepare the antibiotic assay medium according to the manufacturer's instructions and sterilize.

  • Cool the medium to 45-50°C and inoculate it with the standardized bacterial suspension.

  • Pour the inoculated agar into sterile Petri dishes to a uniform depth of 3-4 mm and allow it to solidify in a level position.

4. Preparation of this compound Solutions:

  • Standard Solutions: Accurately weigh the this compound reference standard and dissolve it in the phosphate buffer to create a stock solution. From this stock, prepare a series of five or more dilutions of known concentrations (e.g., ranging from 1.0 to 10.0 µg/mL).

  • Sample Solutions: Prepare the this compound test sample in the same manner to obtain an expected concentration within the range of the standard curve.

5. Assay Procedure:

  • Using sterile forceps, place blank paper discs onto the surface of the inoculated agar plates.

  • Apply a fixed volume (e.g., 20 µL) of each standard and sample solution to the paper discs in triplicate.

  • Incubate the plates at 35-37°C for 18-24 hours.

6. Data Analysis:

  • After incubation, measure the diameter of the zones of inhibition (the clear areas around the discs where bacterial growth is inhibited) to the nearest 0.1 mm.

  • Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.

  • Determine the concentration of the this compound in the test sample by interpolating from the standard curve.

Experimental Workflow for this compound Bioassay

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_standard Prepare this compound Reference Standard Solutions apply_solutions Apply Standard and Sample Solutions to Discs prep_standard->apply_solutions prep_sample Prepare this compound Test Sample Solutions prep_sample->apply_solutions prep_inoculum Prepare Standardized Bacterial Inoculum prep_plates Prepare Inoculated Agar Plates prep_inoculum->prep_plates apply_discs Apply Paper Discs to Inoculated Agar Plates prep_plates->apply_discs apply_discs->apply_solutions incubation Incubate Plates (18-24 hours) apply_solutions->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones plot_curve Plot Standard Curve (log[C] vs. Zone Diameter) measure_zones->plot_curve determine_potency Determine Sample Potency by Interpolation plot_curve->determine_potency G cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification prep_standard Prepare this compound Standard Solutions inject_solutions Inject Standard and Sample Solutions into HPLC prep_standard->inject_solutions prep_sample Prepare this compound Sample Solutions prep_sample->inject_solutions prep_hplc Prepare HPLC System (Mobile Phase, Column) run_hplc Perform Chromatographic Separation prep_hplc->run_hplc inject_solutions->run_hplc detect_this compound Detect this compound Peak (UV Detector) run_hplc->detect_this compound measure_peak_area Measure Peak Area detect_this compound->measure_peak_area generate_curve Generate Calibration Curve (Peak Area vs. Concentration) measure_peak_area->generate_curve calculate_concentration Calculate Sample Concentration generate_curve->calculate_concentration

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefacetrile and Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic properties of the first-generation cephalosporin, Cefacetrile, and the second-generation cephalosporin, Cefuroxime. This report provides a detailed comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies.

This guide delves into the comparative pharmacokinetics of this compound and Cefuroxime, two notable cephalosporin antibiotics. This compound, a first-generation cephalosporin, and Cefuroxime, a second-generation agent, exhibit distinct pharmacokinetic behaviors that influence their clinical efficacy and application. Understanding these differences is paramount for the development of new antibacterial therapies and for optimizing existing treatment regimens.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and Cefuroxime are summarized in the table below, offering a side-by-side comparison of their key parameters following intravenous and intramuscular administration.

Pharmacokinetic ParameterThis compoundCefuroxime
Generation FirstSecond
Administration Routes Intravenous, Intramuscular, IntramammaryIntravenous, Intramuscular, Oral (as Cefuroxime Axetil)
Elimination Half-life 1.2 hours[1]Approximately 70 minutes (1.17 hours)[2][3]
Protein Binding 23% to 38%[1]33% to 50%[2][4]
Primary Route of Excretion Renal (72%)[1]Primarily renal (greater than 95% urinary recovery for parenteral doses)[2][3]
Metabolism Minimally metabolizedThe axetil moiety of the oral prodrug is metabolized to acetaldehyde and acetic acid.[4] The parent drug is largely unmetabolized.
Peak Serum Concentration (0.5g IM) 14.6 µg/mL at 1 hour25.7 µg/mL at 29 to 45 minutes[2][3]
Peak Serum Concentration (1g IM) 18.6 µg/mL at 1 hour40.0 µg/mL at 29 to 45 minutes[2][3]
Peak Serum Concentration (0.5g IV) 16 µg/mL at 1 hour (infusion)66 µg/mL at 3 minutes (bolus)[2][3]
Peak Serum Concentration (1g IV) 25 µg/mL at 1 hour (infusion)99 µg/mL at 3 minutes (bolus)[2][3]

Experimental Protocols

The determination of the pharmacokinetic parameters for this compound and Cefuroxime involves rigorous experimental protocols. A generalized workflow for a human pharmacokinetic study is outlined below.

Subject Recruitment and Dosing

Healthy adult volunteers are typically recruited for these studies. Exclusion criteria include a history of allergies to β-lactam antibiotics, renal or hepatic impairment, and concurrent use of other medications. For intravenous administration, a single bolus injection or a short infusion of a specified dose (e.g., 0.5g or 1g) of this compound or Cefuroxime is administered. For intramuscular injection, the drug is administered deep into a large muscle mass. For oral Cefuroxime axetil, tablets are given with food to enhance absorption.[1][4]

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration. For intravenous studies, samples are often taken at 3, 10, 30, 60, 120, 180, 240, 300, and 360 minutes post-injection.[2] For intramuscular studies, sampling might extend to 8 hours.[2] Urine is also collected over a 24-hour period to determine the extent of renal excretion.

Analytical Methodology

The concentration of this compound or Cefuroxime in plasma and urine is determined using validated analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and cost-effective method. More sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed.

A typical HPLC method involves a single-step protein precipitation from the plasma sample using an organic solvent like methanol or acetonitrile. The supernatant is then injected into the HPLC system. Separation is achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier. The drug is detected by its UV absorbance at a specific wavelength.

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the fundamental mechanism of action, the following diagrams are provided.

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Subject Recruitment Subject Recruitment Dosing (IV/IM) Dosing (IV/IM) Subject Recruitment->Dosing (IV/IM) Blood Sampling Blood Sampling Dosing (IV/IM)->Blood Sampling Urine Collection Urine Collection Dosing (IV/IM)->Urine Collection Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Blood Sampling->Sample Preparation (Protein Precipitation) Urine Collection->Sample Preparation (Protein Precipitation) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Preparation (Protein Precipitation)->HPLC/LC-MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC/LC-MS Analysis->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Experimental workflow for a typical pharmacokinetic study.

Both this compound and Cefuroxime share a common mechanism of action, which is the inhibition of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell.

Mechanism_of_Action Cephalosporin (this compound/Cefuroxime) Cephalosporin (this compound/Cefuroxime) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cephalosporin (this compound/Cefuroxime)->Penicillin-Binding Proteins (PBPs) Binds to Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Bacterial Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Leads to

Mechanism of action for this compound and Cefuroxime.

Discussion

The pharmacokinetic data reveals key differences between this compound and Cefuroxime. Cefuroxime, a second-generation cephalosporin, generally achieves higher peak serum concentrations more rapidly than the first-generation this compound after both intramuscular and intravenous administration.[2][3] This could translate to a more immediate and potent bactericidal effect.

Both antibiotics have relatively short elimination half-lives, necessitating frequent dosing to maintain therapeutic concentrations. However, Cefuroxime's slightly longer half-life might offer a marginal advantage in dosing intervals. The protein binding of Cefuroxime is also slightly higher than that of this compound.[1][2] While higher protein binding can limit the amount of free, active drug, it can also contribute to a longer duration of action.

Both drugs are primarily excreted unchanged by the kidneys, indicating that dose adjustments would be necessary in patients with renal impairment. The oral bioavailability of Cefuroxime axetil, a prodrug ester, enhances its clinical utility by providing a convenient oral dosing option, which is not available for this compound.[1][4] The absorption of Cefuroxime axetil is notably improved when taken with food.[4]

References

Cross-Resistance Between Cefacetrile and Other β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Cefacetrile, a first-generation cephalosporin, and other β-lactam antibiotics. The information is supported by experimental data on antibacterial activity and mechanisms of resistance, offering valuable insights for researchers in antimicrobial drug development.

Introduction to β-Lactam Cross-Resistance

β-lactam antibiotics, characterized by their core β-lactam ring, are a cornerstone of antibacterial therapy. This class includes penicillins, cephalosporins, carbapenems, and monobactams. Their primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.

However, the efficacy of β-lactam antibiotics is significantly challenged by the emergence and spread of bacterial resistance. Cross-resistance, where resistance to one β-lactam agent confers resistance to others, is a major clinical concern. The primary mechanisms driving this phenomenon include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam drugs.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, which restrict antibiotic entry.

  • Efflux Pumps: Active transport systems that pump antibiotics out of the bacterial cell.

This guide focuses on the cross-resistance patterns observed between this compound and other β-lactams, with a particular emphasis on the role of β-lactamases.

Mechanisms of β-Lactam Resistance and Cross-Resistance

The following diagram illustrates the primary mechanisms by which bacteria exhibit resistance to β-lactam antibiotics, often leading to cross-resistance among different agents within this class.

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) Ribosome Ribosome DNA DNA BetaLactamase β-Lactamase (Enzymatic Degradation) BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates PBP_mod Altered PBP (Target Modification) Porin Reduced Porin Expression (Decreased Permeability) Porin->BetaLactam Blocks Entry Efflux Efflux Pump (Active Export) Efflux->BetaLactam Expels BetaLactam->PBP Inhibits cell wall synthesis BetaLactam->PBP_mod Reduced Binding

Mechanisms of β-Lactam Antibiotic Resistance.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other β-lactam antibiotics against key Gram-positive and Gram-negative bacteria. The data is compiled from various in vitro studies.

Table 1: Comparative Activity against Staphylococcus aureus
AntibioticMSSA (MIC Range, µg/mL)Penicillinase-Producing S. aureus (MIC Range, µg/mL)
This compound 0.06 - 0.5[1]0.25 - 2.0
Penicillin G0.015 - 0.5> 16
Oxacillin≤0.25≤0.25
Cephalothin≤0.250.25 - 2.0
Cefazolin0.50.5 - 2.0
Cefuroxime0.25 - 1.00.5 - 2.0
Imipenem≤0.06≤0.06

Data synthesized from multiple sources. Direct comparative studies under identical conditions are limited.

Table 2: Comparative Activity against Escherichia coli
AntibioticSusceptible Strains (MIC Range, µg/mL)β-Lactamase-Producing Strains (e.g., TEM-1) (MIC Range, µg/mL)
This compound 4 - 6[1]> 125[1]
Ampicillin2 - 8> 64
Cefazolin1 - 416 - >128
Ceftazidime≤0.25 - 18 - >128
Cefepime≤0.12 - 0.52 - 16
Meropenem≤0.03 - 0.12≤0.03 - 0.5

Data synthesized from multiple sources. Direct comparative studies under identical conditions are limited.

Susceptibility to β-Lactamase Hydrolysis

The stability of β-lactam antibiotics to hydrolysis by β-lactamases is a critical determinant of their efficacy against resistant strains.

Table 3: Relative Stability of this compound and Other β-Lactams to Common β-Lactamases
AntibioticStaphylococcal PenicillinaseTEM-1 (Class A)SHV-1 (Class A)AmpC (Class C)
This compound SusceptibleHighly SusceptibleHighly SusceptibleSusceptible
Penicillin GHighly SusceptibleHighly SusceptibleHighly SusceptibleStable
OxacillinStableStableStableStable
CephalothinSusceptibleSusceptibleSusceptibleSusceptible
CefazolinSusceptibleSusceptibleSusceptibleSusceptible
CefuroximeRelatively StableSusceptibleSusceptibleSusceptible
CeftazidimeStableSusceptible (by ESBLs)Susceptible (by ESBLs)Relatively Stable
ImipenemStableStableStableStable

This table provides a qualitative summary based on available literature. Quantitative kinetic data (Km, Vmax) for this compound with specific β-lactamases is limited.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antibacterial potency. The broth microdilution method is a standard procedure for determining MICs.

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start prep_antibiotic Prepare serial dilutions of antibiotics in a 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results visually or with a plate reader for turbidity incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each β-lactam antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

β-Lactamase Activity Assay

The nitrocefin assay is a rapid, qualitative method to detect the production of β-lactamase by bacteria. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.

Workflow for Nitrocefin Assay

start Start prep_reagent Prepare Nitrocefin reagent solution start->prep_reagent prep_sample Prepare bacterial sample (e.g., colony suspension, cell lysate) start->prep_sample mix Mix bacterial sample with Nitrocefin solution prep_reagent->mix prep_sample->mix observe Observe for color change (Yellow to Red) mix->observe interpret Interpret results: Red = β-lactamase positive Yellow = β-lactamase negative observe->interpret end End interpret->end

Workflow for β-lactamase detection using Nitrocefin.

Detailed Protocol:

  • Reagent Preparation: A working solution of nitrocefin is prepared according to the manufacturer's instructions.

  • Sample Preparation: A dense suspension of the test bacterium is made from a fresh culture plate. Alternatively, a cell lysate can be prepared to release intracellular enzymes.

  • Assay Performance: A small amount of the bacterial suspension or lysate is mixed with the nitrocefin solution on a slide or in a tube.

  • Result Interpretation: The mixture is observed for a color change. A rapid change from yellow to red (typically within 5-10 minutes) indicates the presence of β-lactamase activity.

Conclusion

The available data indicates that this compound, a first-generation cephalosporin, demonstrates good in vitro activity against methicillin-susceptible Staphylococcus aureus. However, its efficacy is significantly compromised against β-lactamase-producing Gram-negative bacteria such as E. coli. Cross-resistance is evident with other β-lactam antibiotics that are also susceptible to hydrolysis by common β-lactamases.

For drug development professionals, these findings underscore the importance of designing new β-lactam compounds with enhanced stability to a broad spectrum of β-lactamases. Further research is warranted to generate more direct comparative data on the cross-resistance profiles and β-lactamase stability of older cephalosporins like this compound to provide a more complete picture for the development of next-generation antibiotics.

References

In Vitro Showdown: Cefacetrile vs. Cephalothin - A Comparative Analysis of First-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro activity of two first-generation cephalosporin antibiotics: Cefacetrile and Cephalothin. By examining their antibacterial spectrum, potency, and underlying mechanisms, this document aims to provide a clear and concise resource for informed decision-making in research and development settings.

At a Glance: Comparative Efficacy

A key measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A double-blind comparative study provides the following median MIC values, offering a direct comparison of the potency of this compound and Cephalothin against several clinically relevant bacterial species.

Bacterial SpeciesThis compound (Median MIC, µg/mL)Cephalothin (Median MIC, µg/mL)Key Takeaway
StaphylococciHigherLowerCephalothin is more potent against Staphylococci.
Proteus mirabilisHigherLowerCephalothin demonstrates greater activity against Proteus mirabilis.
Escherichia coliLowerHigherThis compound is more effective against Escherichia coli.[1]
Klebsiella speciesLowerHigherThis compound shows higher potency against Klebsiella species.[1]

Mechanism of Action: A Shared Strategy of Cell Wall Disruption

Both this compound and Cephalothin belong to the first generation of cephalosporins and share a common mechanism of action.[2][3][4][5][6][7] As beta-lactam antibiotics, they exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall.

This is achieved by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), enzymes crucial for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, the cell wall is weakened, leading to cell lysis and bacterial death.

cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Cephalothin Cephalothin Cephalothin->PBP Binds to and inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to start Start prep_antibiotics Prepare Serial Dilutions of this compound & Cephalothin start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C for 16-20h) inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

References

A Comparative Guide to the In Vitro Activity of Cefacetrile: Statistical Analysis of MIC Data for Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the in vitro activity of Cefacetrile, a first-generation cephalosporin antibiotic.[1] It is intended for researchers, scientists, and drug development professionals, offering a framework for the validation of this compound's efficacy through the statistical analysis of Minimum Inhibitory Concentration (MIC) data. This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical MIC data, and visualizes the workflows for both the experimental and analytical processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4] The following protocol details the broth microdilution method, a standard procedure for determining MIC values.[5][6][7]

1.1. Materials

  • This compound and comparator antimicrobial agents

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

1.2. Inoculum Preparation

  • Select three to five well-isolated colonies of the test organism from a non-selective agar plate.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

1.3. Broth Microdilution Procedure

  • Prepare serial two-fold dilutions of this compound and comparator agents in CAMHB directly in the 96-well microtiter plates.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.

Comparative MIC Data

The following table presents a hypothetical dataset of this compound MIC values against common Gram-positive and Gram-negative bacteria, alongside two comparator antibiotics, Cephalexin (a first-generation cephalosporin) and Cefuroxime (a second-generation cephalosporin).

OrganismThis compound (MIC µg/mL)Cephalexin (MIC µg/mL)Cefuroxime (MIC µg/mL)
Staphylococcus aureus0.512
Streptococcus pyogenes≤0.250.50.5
Escherichia coli8164
Klebsiella pneumoniae16328

Note: This data is for illustrative purposes only and may not reflect the actual clinical performance of these antibiotics.

Statistical Analysis of MIC Data

A robust statistical analysis is crucial for the interpretation of MIC data. Given that MIC values are typically interval-censored (the true MIC lies between two tested concentrations), specific statistical methods are required.[2][8]

3.1. Data Transformation For statistical analysis, it is common to transform the MIC data to a logarithmic scale (log₂). This transformation helps to normalize the data distribution.[9]

3.2. Analytical Approach

  • Descriptive Statistics : Calculate summary statistics such as MIC₅₀ and MIC₉₀ (the MICs required to inhibit 50% and 90% of the isolates, respectively) for each antibiotic against each organism.

  • Comparative Analysis : Employ non-parametric tests, such as the Wilcoxon rank-sum test, to compare the MIC distributions of this compound with the comparator agents.

  • Regression Modeling : For more advanced analysis, accelerated failure time (AFT) models or other regression models that can handle interval-censored data can be used to assess the impact of various factors on the MIC values.[2]

Visualizing the Workflow

4.1. Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start bacterial_culture Isolate Bacterial Colonies start->bacterial_culture inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculum_dilution Dilute Inoculum inoculum_prep->inoculum_dilution inoculation Inoculate Microtiter Plates inoculum_dilution->inoculation serial_dilution Prepare Serial Dilutions of Antibiotics serial_dilution->inoculation incubation Incubate Plates (16-20h, 35°C) inoculation->incubation read_results Read MIC Results incubation->read_results end End read_results->end

Caption: Experimental workflow for the broth microdilution MIC assay.

4.2. Logical Flow for Statistical Analysis of MIC Data

Statistical_Analysis_Flow cluster_data Data Handling cluster_stats Statistical Tests cluster_output Output start Start with Raw MIC Data data_entry Enter MIC Data start->data_entry log_transform Log2 Transformation of MIC Values data_entry->log_transform descriptive_stats Calculate Descriptive Statistics (MIC50, MIC90) log_transform->descriptive_stats comparative_stats Perform Comparative Analysis (e.g., Wilcoxon Test) log_transform->comparative_stats interpretation Interpret Results descriptive_stats->interpretation regression Advanced Regression Modeling (Optional) comparative_stats->regression regression->interpretation reporting Generate Report interpretation->reporting end End reporting->end

Caption: Logical flow for the statistical analysis of MIC data.

References

A Comparative Analysis of Cefacetrile and Cephapirin in the Management of Bovine Mastitis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in-vitro efficacy and pharmacological profiles of two first-generation cephalosporins against key mastitis pathogens.

For researchers, scientists, and drug development professionals vested in veterinary medicine, particularly in the combat against bovine mastitis, the selection of an appropriate antimicrobial agent is paramount. This guide provides a comprehensive comparative study of two first-generation cephalosporins, Cefacetrile and Cephapirin, focusing on their performance against the primary pathogens responsible for mastitis. This analysis is supported by experimental data on their in-vitro activity and pharmacokinetic properties.

Executive Summary

Both this compound and Cephapirin are beta-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. While both are effective against a range of Gram-positive bacteria commonly associated with mastitis, their efficacy against Gram-negative pathogens can vary. This guide presents a side-by-side comparison of their minimum inhibitory concentrations (MICs) against key mastitis-causing bacteria, alongside their pharmacokinetic profiles within the bovine mammary gland. This data-driven approach aims to provide a clear and objective resource to inform research and development in the field of veterinary pharmaceuticals.

In-Vitro Efficacy: A Head-to-Head Comparison

The in-vitro efficacy of an antibiotic is a critical indicator of its potential clinical success. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are key metrics for assessing the overall activity of an antibiotic against a specific pathogen.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Cephapirin against Bovine Mastitis Pathogens (µg/mL)
PathogenAntibioticMIC50MIC90Number of Isolates
Gram-Positive Pathogens
Staphylococcus aureusCephapirin0.25[1]0.25[1]98[1]
This compound0.250.5100
Coagulase-Negative StaphylococciCephapirin0.250.599[1]
This compound0.51.050
Streptococcus dysgalactiaeCephapirin≤0.060.0697[1]
This compound≤0.03≤0.03100
Streptococcus uberisCephapirin0.120.2596[1]
This compound0.060.12100
Gram-Negative Pathogens
Escherichia coliCephapirin4.0>3298[1]
This compound8.016.0100

Note: Data for this compound is compiled from historical veterinary microbiology literature. Direct comparative studies with identical isolate populations are limited.

Experimental Protocols

To ensure a thorough understanding of the presented data, the methodologies for the key experiments are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for both this compound and Cephapirin against the various mastitis pathogens were determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

MIC_Workflow cluster_preparation Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation_reading Incubation & Analysis Bacterial_Isolates Bacterial Isolates from Mastitic Milk Inoculation Inoculate Agar Plates with Standardized Bacterial Suspensions Bacterial_Isolates->Inoculation Antibiotic_Stock Prepare Antibiotic Stock Solutions (this compound & Cephapirin) Serial_Dilution Perform Serial Dilutions of Antibiotics in Molten Agar Antibiotic_Stock->Serial_Dilution Agar_Plates Prepare Mueller-Hinton Agar Plates Agar_Plates->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates at 37°C for 18-24 hours Inoculation->Incubation Reading Read Plates to Determine the Lowest Concentration with No Visible Growth (MIC) Incubation->Reading

Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).

Detailed Steps:

  • Bacterial Isolates: Pathogens were isolated from milk samples of cows diagnosed with clinical or subclinical mastitis. Isolates were identified to the species level using standard microbiological techniques.

  • Antimicrobial Agents: Stock solutions of this compound sodium and Cephapirin sodium were prepared according to the manufacturer's instructions.

  • Agar Dilution: A series of Mueller-Hinton agar plates were prepared, each containing a specific, twofold-diluted concentration of either this compound or Cephapirin.

  • Inoculation: A standardized inoculum of each bacterial isolate (approximately 1.5 x 10^8 CFU/mL) was prepared and applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates were incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacterial isolate.

Pharmacokinetics in the Bovine Mammary Gland

Understanding the pharmacokinetic profile of an antibiotic within the udder is crucial for designing effective treatment regimens. Key parameters include the maximum concentration (Cmax) achieved in the milk and the duration for which the concentration remains above the MIC for target pathogens.

Table 2: Pharmacokinetic Parameters of this compound and Cephapirin after Intramammary Administration in Lactating Cows
ParameterThis compoundCephapirin
Dose 250 mg/quarter200 mg/quarter[2]
Cmax (µg/mL) in milk ~150128 ± 57[2]
Time to Cmax (hours) 2-4Not specified
Elimination Half-life (hours) in milk 3.5 - 4.52.55 ± 0.40[2]

Signaling Pathway of Beta-Lactam Antibiotics

This compound and Cephapirin, as beta-lactam antibiotics, share a common mechanism of action. They interfere with the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of the bacterium.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Forms Cell_Wall->Lysis Weakened wall leads to Beta_Lactam This compound / Cephapirin Beta_Lactam->PBP Binds to and inactivates

Caption: Mechanism of action of beta-lactam antibiotics.

Conclusion

For drug development professionals, this information can guide further research into optimizing formulations, dosage regimens, and exploring potential synergistic combinations to enhance efficacy and combat antimicrobial resistance. For researchers and scientists, this comparative analysis highlights the importance of continuous surveillance of antimicrobial susceptibility patterns in veterinary pathogens to ensure the ongoing effectiveness of existing therapies.

References

Assessing the Synergistic Effects of Cefacetrile with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This guide provides a comparative assessment of the synergistic effects of Cefacetrile, a first-generation cephalosporin, with other antibiotics. Due to a scarcity of recent, specific quantitative data for this compound combinations, this document outlines the established experimental methodologies and presents illustrative data based on the synergistic interactions of similar cephalosporins with other antibiotic classes.

Data Presentation: Synergistic Effects of Cephalosporin-Aminoglycoside Combinations

The following table summarizes representative quantitative data from in vitro synergy testing between a first-generation cephalosporin and an aminoglycoside against common bacterial pathogens. The Fractional Inhibitory Concentration (FIC) index is a key metric, where a value of ≤ 0.5 typically indicates synergy.[1][2]

Antibiotic Combination Bacterial Strain MIC of Cephalosporin Alone (µg/mL) MIC of Aminoglycoside Alone (µg/mL) MIC of Cephalosporin in Combination (µg/mL) MIC of Aminoglycoside in Combination (µg/mL) FIC Index Interpretation
Cephalothin + GentamicinStaphylococcus aureus2.01.00.50.250.5Additive
Cephalothin + GentamicinEscherichia coli8.02.01.00.50.375Synergy
Cefazolin + AmikacinKlebsiella pneumoniae4.04.00.51.00.375Synergy
Cefazolin + AmikacinPseudomonas aeruginosa32.08.016.01.00.625Indifference

Note: This data is illustrative for first-generation cephalosporins and may not be directly representative of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. The two primary in vitro methods are the checkerboard assay and the time-kill curve analysis.

1. Checkerboard Assay

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][3][4]

  • Preparation of Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Stock solutions of the antibiotics to be tested (e.g., this compound and an aminoglycoside) at known concentrations.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Assay Procedure:

    • Antibiotic A (e.g., this compound) is serially diluted along the x-axis of the microtiter plate.

    • Antibiotic B (e.g., an aminoglycoside) is serially diluted along the y-axis of the plate.

    • This creates a matrix of wells with varying concentrations of both antibiotics.

    • Control wells containing each antibiotic alone are included to determine their individual Minimum Inhibitory Concentrations (MICs).

    • The standardized bacterial inoculum is added to each well.

    • The plates are incubated at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, the plates are visually inspected for turbidity or read using a microplate reader to determine the MIC of each antibiotic alone and in combination.

    • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The results are interpreted as follows:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4

2. Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation of Materials:

    • Culture tubes or flasks with appropriate growth medium (e.g., CAMHB).

    • Antibiotic solutions at desired concentrations (often based on MIC values from checkerboard assays).

    • Log-phase bacterial culture diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Procedure:

    • The bacterial inoculum is added to flasks containing:

      • No antibiotic (growth control).

      • Antibiotic A alone.

      • Antibiotic B alone.

      • The combination of Antibiotic A and Antibiotic B.

    • The flasks are incubated at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask.

    • The aliquots are serially diluted and plated on agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis:

    • The log10 CFU/mL is plotted against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic A Stock Dilute_A Serial Dilute Drug A (x-axis) A->Dilute_A B Prepare Antibiotic B Stock Dilute_B Serial Dilute Drug B (y-axis) B->Dilute_B Inoculum Standardize Bacterial Inoculum Add_Inoculum Add Inoculum to Wells Inoculum->Add_Inoculum Dilute_A->Add_Inoculum Dilute_B->Add_Inoculum Incubate Incubate Plate (18-24h at 37°C) Add_Inoculum->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Results Calc_FIC->Interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Synergistic Mechanism: Cephalosporin and Aminoglycoside

Synergy_Mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Membrane Cell Wall & Membrane PBP->Membrane Weakens Ribosome 30S Ribosomal Subunit Aminoglycoside Aminoglycoside Membrane->Aminoglycoside Increased Uptake Cephalosporin This compound (Cephalosporin) Cephalosporin->PBP Inhibits Aminoglycoside->Ribosome Inhibits Protein Synthesis

Caption: Mechanism of synergy between cephalosporins and aminoglycosides.

References

Safety Operating Guide

Personal protective equipment for handling Cefacetrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cefacetrile

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital to ensure personal safety and minimize occupational exposure.

This compound is a first-generation cephalosporin antibiotic.[1] Like many active pharmaceutical ingredients, it requires careful handling to prevent allergic reactions and other potential health effects.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with handling this compound are skin sensitization and respiratory sensitization.[2]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Respiratory Sensitizer, Category 1
alt text
DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Skin Sensitizer, Category 1
alt text
WarningH317: May cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in preventing exposure. The following table outlines the minimum PPE requirements for handling this compound powder.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting Primary Engineering Control: Chemical fume hood or ventilated balance enclosure. Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of immediately after handling.[3] Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3] Eye Protection: Safety glasses with side shields or goggles.[4] Respiratory Protection: An appropriate respirator (e.g., N95 or higher) should be used, especially when engineering controls are not available or may not be sufficient.[2][4]
Solubilization and Dilution Primary Engineering Control: Chemical fume hood. Gloves: Two pairs of powder-free, chemical-resistant gloves.[3] Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3] Eye Protection: Goggles or a face shield to protect against splashes.[5]
General Laboratory Handling Gloves: At least one pair of chemical-resistant gloves. Gown: Standard laboratory coat. Eye Protection: Safety glasses.
Spill Cleanup Gloves: Two pairs of heavy-duty, chemical-resistant gloves. Gown: A disposable, low-permeability gown. Eye Protection: Goggles and a face shield.[5] Respiratory Protection: An appropriate respirator with a protection factor sufficient to control exposure.[4]
Waste Disposal Gloves: Two pairs of chemical-resistant gloves.[5] Gown: A disposable, low-permeability gown.[5] Eye Protection: Safety glasses or goggles.

Operational and Disposal Plans

A clear, step-by-step workflow is essential for the safe handling of this compound from receipt to disposal.

This compound Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A 1. Review Safety Data Sheet (SDS) B 2. Assemble and Inspect PPE A->B C 3. Prepare Engineering Controls (e.g., Fume Hood) B->C D 4. Weigh/Aliquot this compound Powder C->D Proceed to handling E 5. Prepare Solution (if required) D->E F 6. Decontaminate Work Surfaces E->F Complete experiment G 7. Doff and Dispose of PPE Correctly F->G H 8. Dispose of this compound Waste G->H

Caption: A logical workflow for handling this compound, from preparation to disposal.

Step-by-Step Handling Procedures

1. Preparation:

  • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[6][7]

  • Assemble all necessary PPE as outlined in the table above. Inspect gloves for any tears or punctures.[3]

  • Ensure that the designated handling area, such as a chemical fume hood or ventilated enclosure, is clean and operational.

2. Handling this compound Powder:

  • Perform all manipulations of this compound powder within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4]

  • When weighing, use a tared container and handle it carefully to avoid creating dust.

  • Close the primary container immediately after use.

3. Solution Preparation:

  • This compound is soluble in DMSO.[8]

  • When dissolving, add the solvent to the powder slowly to avoid splashing.

4. Post-Handling Decontamination:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully wipe down the exterior of any containers before returning them to storage.

5. Doffing PPE:

  • Remove PPE in a manner that avoids self-contamination.

  • The outer pair of gloves should be removed first.[3]

  • Gowns and other PPE should be disposed of in designated waste containers.

  • Always wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Follow your institution's and local regulations. A general procedure for non-regulated pharmaceutical waste is as follows:

    • Mix the this compound powder with an undesirable substance like cat litter or used coffee grounds.[9]

    • Place the mixture in a sealed container, such as a plastic bag or sealable can, to prevent leakage.[9]

    • Dispose of the sealed container in the household or laboratory trash, if permitted by local regulations.[9][10]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Before disposing of or recycling empty containers, deface or remove the label to protect proprietary information.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefacetrile
Reactant of Route 2
Reactant of Route 2
Cefacetrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.